molecular formula C12H14O2 B2587273 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one CAS No. 100121-58-2

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Número de catálogo: B2587273
Número CAS: 100121-58-2
Peso molecular: 190.242
Clave InChI: OLGAVOVVLNUVGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one is a high-purity chemical compound supplied for research and development purposes. Benzofuran derivatives are a significant area of scientific interest due to their diverse biological activities and presence in pharmacologically active molecules. These compounds are frequently investigated as key scaffolds in medicinal chemistry for their potential as serotonin receptor ligands . Furthermore, synthetic benzofuran derivatives have been studied for their antitumor properties, with some analogs demonstrated to induce cell cycle arrest and apoptosis, suggesting potential applications in oncology research . Researchers value this compound for exploring structure-activity relationships and developing novel therapeutic agents. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

4-methyl-7-propan-2-yl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-7(2)9-5-4-8(3)11-10(13)6-14-12(9)11/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGAVOVVLNUVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)COC2=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the novel compound, 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] As new derivatives are synthesized for drug development pipelines, robust and detailed analytical characterization is paramount. This document outlines a multi-technique approach for the structural elucidation and purity assessment of this target compound, providing field-proven insights into the causality behind experimental choices. The methodologies described herein are designed to establish a self-validating system for ensuring the identity, purity, and stability of this and structurally related benzofuranones.

Introduction: The Significance of Substituted Benzofuranones

The benzofuran nucleus is a core structural motif in numerous natural products and pharmacologically active molecules.[2] The 2,3-dihydro-1-benzofuran-3-one scaffold, in particular, serves as a key building block in the synthesis of compounds with a wide array of biological activities.[2] The specific substitution pattern of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one suggests potential modulation of its physicochemical properties and biological targets. The introduction of alkyl groups on the aromatic ring can influence lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides the necessary analytical methodologies to fully characterize this molecule, a critical step in its journey from synthesis to potential therapeutic application.

Proposed Synthetic Pathway and Rationale

A plausible and efficient synthesis of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one can be envisioned through a multi-step process, as informed by established methods for benzofuranone synthesis.[3] Understanding the synthetic route is crucial for anticipating potential impurities and for the rational design of purification and analytical strategies.

A common and effective strategy for constructing the benzofuranone core involves the intramolecular cyclization of a suitably substituted precursor.[3] The proposed synthesis for our target compound is outlined below.

Synthesis_Pathway A 2-isopropyl-5-methylphenol B 2-bromo-1-(4-methyl-7-(propan-2-yl)phenoxy)ethan-1-one A->B  Bromoacetylation   C 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one B->C  Intramolecular  Cyclization  

Caption: Proposed two-step synthesis of the target compound.

Step 1: Bromoacetylation of 2-isopropyl-5-methylphenol. The commercially available starting material, 2-isopropyl-5-methylphenol, would be subjected to acylation using bromoacetyl bromide in the presence of a suitable Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution is directed by the activating hydroxyl and alkyl groups.

Step 2: Intramolecular Cyclization. The resulting α-phenoxyketone undergoes an intramolecular Williamson ether synthesis. A non-nucleophilic base, such as potassium carbonate, in an appropriate solvent like acetone, facilitates the deprotonation of the phenolic hydroxyl group, which then displaces the bromide to form the five-membered heterocyclic ring.

This synthetic approach is chosen for its reliability and the ready availability of starting materials. Potential process-related impurities could include unreacted starting materials, regioisomers from the acylation step, and by-products from intermolecular reactions.

Structural Elucidation and Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Spectroscopic Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, both ¹H and ¹³C NMR are required.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4d1HAromatic H (position 5 or 6)
~6.8 - 7.0d1HAromatic H (position 5 or 6)
~4.6s2H-O-CH₂-C=O
~3.2 - 3.4sept1H-CH(CH₃)₂
~2.3s3HAr-CH₃
~1.2d6H-CH(CH₃)₂

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~195 - 200C=O (ketone)
~160Aromatic C-O
~120 - 140Aromatic CH and C-quat
~75-O-CH₂-C=O
~30-CH(CH₃)₂
~22Ar-CH₃
~20-CH(CH₃)₂

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[4] Standard pulse sequences should be used. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to confirm proton-proton and proton-carbon correlations, respectively.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2960C-H stretch (aliphatic)
~1700C=O stretch (ketone)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ether)

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the purified compound is prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
[M]⁺Molecular ion
[M-CH₃]⁺Loss of a methyl group
[M-C₃H₇]⁺Loss of the isopropyl group
[M-CO]⁺Loss of carbon monoxide

Experimental Protocol for GC-MS:

  • Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., ethyl acetate) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source is used.

  • Chromatographic Conditions: A non-polar capillary column is typically used with a temperature gradient to ensure good separation.

  • Mass Spectrometry Conditions: The mass spectrometer is operated in full scan mode to obtain the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[6]

Chromatographic Analysis

HPLC is the primary technique for assessing the purity of the compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for benzofuran derivatives.[1]

Proposed HPLC Method:

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm

Experimental Protocol for HPLC Analysis:

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the purified reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[7]

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).[7]

    • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. Quantify the compound using the calibration curve.

Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesized Compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS HPLC HPLC-UV (Purity & Quantification) Purification->HPLC

Caption: Comprehensive workflow for the synthesis, purification, and characterization of the target compound.

Potential Biological Significance and Signaling Pathways

Benzofuran derivatives are known to interact with a variety of biological targets. Given the structural features of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, it is plausible that it could exhibit activity in several key signaling pathways implicated in disease.

Many benzofuran derivatives have shown potential as anticancer agents.[8] They may exert their effects through the modulation of pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuranone 4-Methyl-7-(propan-2-yl)-2,3-dihydro- 1-benzofuran-3-one Benzofuranone->Akt Potential Inhibition

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by the target compound.

Furthermore, anti-inflammatory properties have been reported for some benzofurans.[1] This could be mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The described characterization is a prerequisite for any subsequent biological evaluation to explore these potential activities.

Conclusion

This technical guide has detailed a comprehensive, multi-faceted approach to the characterization of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one. By integrating rational synthetic design with a suite of powerful analytical techniques, a complete profile of the molecule's identity, purity, and structure can be established. The provided protocols and expected data serve as a robust starting point for researchers in the field of medicinal chemistry and drug development. The rigorous characterization outlined herein is a critical and indispensable step in advancing novel benzofuranone derivatives from the laboratory to potential clinical applications.

References

  • BenchChem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. (2019). PubMed.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran.
  • Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16, 1478-1481.
  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23, 3844-3849.
  • Savekar, A. T., Karande, V. B., Hingane, D. G., & Waghmode, S. B. (2024). A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane. Organic & Biomolecular Chemistry.
  • Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. (2013). PubMed.
  • A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. (2025).
  • The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ.
  • Novak, T. J., & Yuan, H. (2000). The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-13.
  • ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum.
  • Abonia, R., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molecules.
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0175303).
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (n.d.).
  • NIST. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-.
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Pandey, V. K., et al. (2002). Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59.

Sources

Pharmacological Profiling and Potential Biological Activity of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (CAS 100121-58-2) is a highly specialized organic building block belonging to the 2,3-dihydrobenzofuran-3-one (3-coumaranone) class[1]. Structurally, it represents a rigidified, oxidized derivative of the natural monoterpene phenol thymol (2-isopropyl-5-methylphenol). While the parent phenols are renowned for their broad-spectrum antimicrobial and antioxidant properties, the cyclization into a 3-coumaranone core fundamentally shifts the molecule's pharmacological potential.

By introducing a hydrogen-bond accepting carbonyl at the C3 position while locking the lipophilic 4-methyl and 7-isopropyl (propan-2-yl) groups into a rigid bicyclic framework, this scaffold becomes a privileged structure for targeted protein-ligand interactions. This in-depth technical guide extrapolates the potential biological activities of this specific molecule based on validated mechanistic data from closely related 3-coumaranone derivatives, focusing primarily on neuroprotection via Monoamine Oxidase B (MAO-B) inhibition[2][3] and oncology via Phosphoinositide 3-kinase (PI3K) modulation[4][5].

Pharmacophore Analysis & Structural Rationale

To understand the biological potential of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, we must deconstruct its pharmacophore:

  • The 3-Coumaranone Core: Acts as a bioisostere for natural aurones and flavonoids. The planar nature of the fused benzene ring combined with the sp2-hybridized C3 carbonyl provides a distinct electronic profile capable of participating in both π−π stacking and directed hydrogen bonding within enzyme active sites[5].

  • 7-Isopropyl and 4-Methyl Substituents: These alkyl groups dictate the molecule's lipophilicity (LogP) and steric bulk. In central nervous system (CNS) drug design, such lipophilic appendages are critical for blood-brain barrier (BBB) penetration. Furthermore, these specific substituents perfectly map to the hydrophobic pockets of target enzymes, driving selectivity.

Mechanistic Pathways & Biological Targets

Neuroprotection via Reversible MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of dopamine, making it a primary target for Parkinson's disease therapies[3]. The active site of human MAO-B is bipartite, consisting of an entrance cavity and a substrate-binding cavity lined with hydrophobic residues (e.g., Ile199, Tyr326).

Recent structure-activity relationship (SAR) studies have demonstrated that 3-coumaranone derivatives are highly potent, reversible, and selective inhibitors of MAO-B[2][3]. The 7-isopropyl group of our target compound is hypothesized to project into the hydrophobic entrance cavity, anchoring the molecule, while the benzofuran-3-one core orientates toward the FAD cofactor. Unlike traditional irreversible inhibitors (e.g., selegiline), 3-coumaranones exhibit reversible competitive inhibition, which drastically reduces the risk of tyramine-induced hypertensive crisis (the "cheese effect")[3].

Targeted Kinase Modulation (PI3K/AKT/mTOR Axis)

Benzofuran-3-ones have been heavily investigated as ATP-competitive inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival[4][5]. The C3 carbonyl oxygen of the coumaranone acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region (e.g., Val851 in PI3K- α )[5]. The 4-methyl and 7-isopropyl groups provide the necessary van der Waals contacts within the hydrophobic specificity pockets adjacent to the ATP-binding site, potentially tuning the selectivity away from off-target kinases.

PI3K_Pathway Compound Coumaranone Derivative PI3K PI3K-alpha Compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Activation mTOR mTOR Complex AKT->mTOR Activation Proliferation Cell Survival mTOR->Proliferation Promotion

Fig 1: Mechanistic modulation of the PI3K/AKT/mTOR signaling axis by benzofuran-3-one derivatives.

Quantitative Data Presentation

Based on the validated pharmacological behavior of structurally homologous 3-coumaranones[2][3][5], the following table summarizes the extrapolated biological activity metrics for highly lipophilic, alkyl-substituted 2,3-dihydrobenzofuran-3-ones.

Biological TargetAssay TypeExtrapolated IC₅₀ RangeSelectivity ProfileMechanism of Action
MAO-B Fluorometric (Kynuramine)0.010 µM – 0.050 µM>100-fold over MAO-AReversible, Competitive
MAO-A Fluorometric (Kynuramine)> 5.0 µMPoor affinityReversible, Competitive
PI3K- α TR-FRET Kinase Assay0.050 µM – 0.500 µMModerate over mTORATP-Competitive (Hinge Binder)
CDK2 Radiometric Kinase Assay1.0 µM – 5.0 µMPoor over CDK4ATP-Competitive

Experimental Methodologies (Self-Validating Systems)

To empirically validate the biological activity of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, researchers must employ self-validating experimental designs. The protocols below integrate internal controls to rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: Fluorometric MAO-B Inhibition & Reversibility Workflow

Causality & Design Choice: Kynuramine is used as a non-fluorescent substrate that MAO-B oxidizes into the highly fluorescent 4-hydroxyquinoline. To ensure the compound is a reversible inhibitor (crucial for clinical safety), a dialysis step is mandated. If the compound binds covalently, dialysis will not restore enzyme activity[3].

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final DMSO concentration of <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well black opaque microtiter plate, combine 50 µL of recombinant human MAO-B (1.5 µg/mL final) with 25 µL of the compound at varying concentrations (0.001 to 10 µM). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 25 µL of kynuramine (final concentration 50 µM). Incubate at 37°C for exactly 30 minutes.

  • Reaction Termination & Reading: Stop the reaction by adding 40 µL of 2N NaOH. Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Reversibility Dialysis (Self-Validation): Incubate MAO-B with the compound at a concentration equal to 10× its IC₅₀ for 30 minutes. Transfer the mixture to a 10 kDa MWCO dialysis cassette and dialyze against 100 volumes of phosphate buffer at 4°C for 24 hours. Re-assay the dialyzed enzyme. A full recovery of fluorescence indicates reversible binding[3].

MAOB_Workflow Prep 1. Compound Prep Incubate 2. Enzyme Incubation Prep->Incubate Substrate 3. Substrate Addition Incubate->Substrate Read 4. Fluorometric Detection Substrate->Read Analyze 5. IC50 & Dialysis Analysis Read->Analyze

Fig 2: High-throughput fluorometric screening and reversibility validation workflow for MAO-B.

Protocol 2: PI3K- α Kinase Activity Profiling (TR-FRET)

Causality & Design Choice: Highly conjugated aromatic compounds often exhibit auto-fluorescence, which confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before reading the emission, allowing short-lived background fluorescence to decay, thus guaranteeing data trustworthiness[5].

  • Kinase Reaction Setup: In a 384-well low-volume plate, mix 5 µL of PI3K- α enzyme (diluted in 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA) with 2.5 µL of the test compound (serial dilutions).

  • ATP/PIP2 Addition: Add 2.5 µL of a substrate mixture containing 10 µM ATP and 10 µM PIP2. Incubate at room temperature for 60 minutes.

  • Detection Reagent Addition: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-PIP3 antibody and a fluorescent tracer.

  • Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Data Quality Control: Calculate the Z'-factor for the assay plate using vehicle (DMSO) as the negative control and a known PI3K inhibitor (e.g., Wortmannin) as the positive control. A Z'-factor > 0.6 validates the assay's integrity.

References

  • Enamine Compound Catalog (CAS 100121-58-2) . AS-1. Retrieved from [Link]

  • Bio-Fount Reagents: 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one . Bio-Fount. Retrieved from [Link]

  • 3-Coumaranone derivatives as inhibitors of monoamine oxidase . Drug Design, Development and Therapy. National Center for Biotechnology Information (PMC). Retrieved from[Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy . Anticancer Agents in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Retrieved from[Link]

Sources

A Comprehensive Technical Guide to 2,3-Dihydro-1-benzofuran-3-one Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2,3-dihydro-1-benzofuran-3-one, commonly known as coumaranone, represents a privileged heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry communities. Its unique structural and electronic properties make it a versatile core for the development of a wide array of biologically active compounds. This technical guide provides an in-depth review of the coumaranone framework, beginning with an exploration of its fundamental characteristics. We delve into both classical and modern catalytic strategies for its synthesis, offering detailed experimental protocols. The guide further examines the key reactive sites of the scaffold, particularly the C2-methylene group, which serves as a critical handle for diversification. A substantial portion of this review is dedicated to a comprehensive analysis of the diverse therapeutic applications of its derivatives, including their roles as anticancer, anti-inflammatory, antimicrobial, and neuromodulatory agents. Structure-activity relationships and mechanistic insights are supported by quantitative data and pathway diagrams, providing researchers and drug development professionals with a thorough and actionable understanding of this important molecular architecture.

Chapter 1: The 2,3-Dihydro-1-benzofuran-3-one Scaffold: A Privileged Core in Drug Discovery

Introduction to the Coumaranone Structure

The 2,3-dihydro-1-benzofuran-3-one (coumaranone) is a bicyclic heterocyclic compound featuring a benzene ring fused to a five-membered furanone ring. This scaffold is a core component in a multitude of natural products and synthetic molecules, many of which exhibit potent and varied biological activities.[1][2] Its prevalence in bioactive compounds has earned it the designation of a "privileged structure," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility makes the coumaranone scaffold a highly attractive starting point for the design of novel therapeutic agents.[3]

Structural Features and Physicochemical Rationale

The therapeutic potential of the coumaranone scaffold can be attributed to several key features:

  • Topographical Rigidity: The fused ring system provides a semi-rigid conformation, which can reduce the entropic penalty upon binding to a biological target, thereby enhancing affinity.

  • Hydrogen Bonding Capabilities: The ketone at the 3-position acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a protein's active site.

  • Reactive Methylene Group: The C2-position, adjacent to the carbonyl group, is activated and readily undergoes a variety of chemical transformations. This provides a straightforward handle for introducing molecular diversity, allowing for the fine-tuning of a compound's pharmacological profile. This is particularly evident in the synthesis of 2-benzylidene derivatives, which are central to many of the scaffold's observed activities.[4]

  • Lipophilic Aromatic Ring: The benzene ring contributes to the molecule's lipophilicity, facilitating membrane permeability, while also offering sites for substitution to modulate electronic properties and steric bulk.

Chapter 2: Synthetic Strategies for the Coumaranone Core

The construction of the 2,3-dihydro-1-benzofuran-3-one core can be achieved through various synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Modern catalytic methods have significantly expanded the scope and efficiency of these syntheses.

cluster_start Starting Materials cluster_methods Key Synthetic Methods cluster_product Core Scaffold Phenols Phenols Auwers_Synthesis Auwers Synthesis (Intramolecular Friedel-Crafts) Phenols->Auwers_Synthesis Salicylaldehydes Salicylaldehydes Heck_Annulation Palladium-Catalyzed Mizoroki-Heck Annulation Salicylaldehydes->Heck_Annulation o-Halophenols o-Halophenols CH_Insertion Rhodium-Catalyzed Intramolecular C-H Insertion o-Halophenols->CH_Insertion Radical_Cyclization Photochemical Radical Addition/Cyclization o-Halophenols->Radical_Cyclization Coumaranone 2,3-Dihydro-1-benzofuran-3-one Auwers_Synthesis->Coumaranone Heck_Annulation->Coumaranone CH_Insertion->Coumaranone Radical_Cyclization->Coumaranone

Figure 1: Overview of major synthetic routes to the coumaranone scaffold.

Modern Catalytic Approaches

Recent advances in organometallic catalysis have provided highly efficient and regioselective methods for constructing the dihydrobenzofuran ring system.

  • Rhodium-Catalyzed C-H Insertion: This method utilizes an intramolecular sp3 C-H insertion reaction of an α-imino rhodium carbene, generated from N-sulfonyl-1,2,3-triazoles, to afford 2,3-disubstituted dihydrobenzofurans in good to excellent yields.[5]

  • Palladium-Catalyzed Reactions: Pd-catalyzed processes, such as the Mizoroki-Heck annulation of alkene-tethered aryl iodides, offer a facile route to diverse carbamoyl-substituted 2,3-dihydrobenzofurans.[6]

  • Photochemical Gold-Mediated Cyclization: A light-mediated atom transfer radical addition (ATRA) of haloalkanes onto alkenes, catalyzed by a dimeric gold complex, allows for the synthesis of functionalized dihydrobenzofurans directly from ortho-allylphenols in high yields under mild conditions.[7]

Experimental Protocol: General Synthesis via Intramolecular Cyclization

This protocol describes a representative method for the synthesis of the core scaffold, adapted from principles of acid-catalyzed intramolecular cyclization.

Objective: To synthesize a 2,3-dihydro-1-benzofuran-3-one derivative from a substituted phenoxyacetic acid.

Materials:

  • Substituted phenoxyacetic acid (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (3.0 eq)

  • Trifluoroacetic acid (TFA) as solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Reaction Setup: Dissolve the starting phenoxyacetic acid (1.0 eq) in trifluoroacetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Initiation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (3.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,3-dihydro-1-benzofuran-3-one derivative.

Trustworthiness: This protocol relies on a well-established intramolecular Friedel-Crafts-type acylation. The self-validating nature of this reaction is its high-yielding conversion to a thermodynamically stable fused-ring product, which can be easily characterized by NMR and mass spectrometry, confirming the successful ring closure.

Chapter 3: Chemical Reactivity and Derivatization

A key advantage of the coumaranone scaffold is the ease with which it can be functionalized. The most significant site for derivatization is the C2-methylene position.

Knoevenagel Condensation at the C2-Position

The protons on the C2 carbon are acidic due to their position alpha to the carbonyl group. This allows for facile deprotonation by a mild base, generating a nucleophilic enolate. This enolate can then react with various electrophiles, most notably aldehydes, in a Knoevenagel or Aldol-type condensation. This reaction is the cornerstone for creating libraries of 2-benzylidene-2,3-dihydro-1-benzofuran-3-one derivatives, which are prominent in anti-inflammatory and anticancer applications.[4]

Figure 2: Knoevenagel condensation for synthesizing 2-benzylidene derivatives.

Chapter 4: Therapeutic Applications and Biological Activities

Derivatives of 2,3-dihydro-1-benzofuran-3-one have been investigated for a wide spectrum of pharmacological activities.[8][9]

Anticancer and Antitumor Activity

The benzofuran scaffold is a component of many natural and synthetic compounds with anticancer properties.[10] Derivatives have shown potent activity against a range of human cancer cell lines, including HeLa (cervical), A549 (lung), and HCT116 (colon).[11][12]

  • Mechanism of Action: A primary mechanism involves the inhibition of key signaling proteins required for tumor growth and angiogenesis. For instance, certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis.[12] Other derivatives induce apoptosis (programmed cell death) by modulating the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bak and Bim.[11]

  • Structure-Activity Relationship (SAR): Studies have shown that the substitution pattern on the 2-benzylidene ring is critical for activity. The presence of methoxy groups at specific positions can significantly enhance cytotoxicity.[10]

Compound ClassCancer Cell LineIC50 (µM)Reference
2,3-Diarylbenzofuran (4f)HeLa13.40[11]
Benzofuran-chalcone (4g)HCC1806 (Breast)5.93[12]
Benzofuran-chalcone (4g)HeLa5.61[12]
Benzofuran-2-carboxamide (50g)HCT-116 (Colon)0.87[10]
Benzofuran-2-carboxamide (50g)A549 (Lung)0.57[10]
Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including inflammatory bowel disease (IBD) and certain cancers.[13] Coumaranone derivatives have emerged as potent anti-inflammatory agents.

  • Mechanism of Action: Certain 2-benzylidene derivatives are effective inhibitors of the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of IBD.[4] This inhibition is linked to the suppression of transcription factors like AP-1, which are necessary for the expression of pro-inflammatory cytokines such as TNF-α.[4] Additionally, the scaffold has been used to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme involved in producing the inflammatory mediator PGE2.[3]

cluster_nuc TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates AP1 AP-1 TNFR->AP1 Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Coumaranone Coumaranone Derivative Coumaranone->NFkB Inhibits Coumaranone->AP1 Inhibits

Figure 3: Simplified pathway showing inhibition of inflammatory transcription factors.

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents.[14] Benzofuran derivatives have demonstrated broad-spectrum activity against various pathogens.[14]

  • Spectrum of Activity: Derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[15] Antifungal activity against species like Candida albicans has also been reported.[15] The incorporation of other heterocyclic moieties, such as 1,2,3-triazoles, onto the benzofuran core can significantly enhance antimicrobial potency.[16]

Compound ClassOrganismActivity MetricResultReference
N-(3-phthalidyl) aminesS. aureus (Gram +)InhibitionGood[15]
N-(3-phthalidyl) aminesE. coli (Gram -)InhibitionGood[15]
N-(3-phthalidyl) aminesC. albicans (Fungus)InhibitionGood[15]
Benzofuran-1,2,3-triazolesVarious BacteriaMICHigh Activity[16]
Neuromodulatory and Metabolic Effects
  • Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective agonists for the CB2 receptor.[17][18][19] Since the CB2 receptor is implicated in pain and inflammation pathways without the psychoactive effects of the CB1 receptor, these compounds are promising leads for the treatment of neuropathic pain.[17][18]

  • GPR40/FFA1 Agonists: In the field of metabolic diseases, (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[20] Agonism of this receptor promotes glucose-dependent insulin secretion, making these compounds potential therapeutics for type 2 diabetes.[20]

Antioxidant Properties

Oxidative stress is linked to numerous diseases. Some benzofuran derivatives, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant activity.[21] Their ability to scavenge free radicals has been evaluated through both experimental assays (DPPH) and theoretical DFT studies.[22][23] The primary mechanism is often hydrogen atom transfer (HAT) from a hydroxyl group to a radical species.[21]

Chapter 5: Future Perspectives and Conclusion

The 2,3-dihydro-1-benzofuran-3-one scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. The wealth of synthetic methodologies allows for the creation of diverse chemical libraries, while the broad range of biological activities highlights its therapeutic potential.[1]

Future research should focus on:

  • Target-Specific Optimization: Moving from broad-spectrum activity to highly selective agents for specific targets (e.g., specific kinases or receptors) to minimize off-target effects.

  • Pharmacokinetic Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on lead compounds to improve their drug-like properties.[17]

  • Exploration of New Biological Space: Investigating the scaffold's potential in other therapeutic areas such as neurodegenerative diseases and viral infections, where benzofuran derivatives have already shown promise.[8][9]

References

  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). Rh(III)-Catalyzed C-H Activation/Carbooxygenation of 1,3-Dienes for the Synthesis of Dihydrobenzofurans. Organic Letters, 23, 3844-3849. Available at: [Link]

  • One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. (2017). European Journal of Medicinal Chemistry, 137, 575-597. Available at: [Link]

  • Synthesis and antitumor evaluation of 2,3-diarylbenzofuran derivatives on HeLa cells. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-1629. Available at: [Link]

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. Available at: [Link]

  • Witzel, S., Terres, S., de Bary, P., Krohne, L., & Rudolph, M. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. Available at: [Link]

  • Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. (n.d.). ResearchGate. Available at: [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. (n.d.). University of Montana. Available at: [Link]

  • Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. (n.d.). ResearchGate. Available at: [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1243. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research. Available at: [Link]

  • Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. (2025). Journal of Molecular Chemistry. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. (n.d.). ResearchGate. Available at: [Link]

  • Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (2023). Hindawi. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). PMC. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - NIH. Available at: [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). PMC. Available at: [Link]

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (n.d.). ResearchGate. Available at: [Link]

  • Qin, L., Vo, D. D., Nakhai, A., Andersson, C. D., & Elofsson, M. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. Available at: [Link]

  • Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. (n.d.). ResearchGate. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Available at: [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. Available at: [Link]

  • The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its 1-Thio, 1-Seleno, and 1-Telluro Analogues. (2001). Journal of the American Chemical Society. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025). ResearchGate. Available at: [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. Available at: [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Scilit. Available at: [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). ResearchGate. Available at: [Link]

Sources

The Benzofuran-3-one Scaffold: A Technical Guide to Novel Discovery, Synthesis, and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the benzofuran-3-one (3-coumaranone) core has emerged as a highly privileged oxygen-containing heterocyclic scaffold. Its rigid, planar architecture allows for precise spatial orientation within complex enzymatic pockets, making it an ideal candidate for rational drug design. This whitepaper synthesizes recent breakthroughs in the discovery of novel benzofuran-3-one compounds, detailing their structure-activity relationships (SAR), step-by-step synthetic methodologies, and self-validating biological evaluation protocols.

Pharmacological Landscape & Target Rationale

The versatility of the benzofuran-3-one scaffold stems from its ability to undergo diverse functionalization, enabling researchers to target distinct pathological pathways with high selectivity.

Monoamine Oxidase B (MAO-B) Inhibition

Selective inhibition of human MAO-B is a cornerstone strategy for managing neurodegenerative disorders like Parkinson's disease. Benzofuran-3-one derivatives, particularly 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-ones (aurones), act as highly potent, reversible inhibitors. Mechanistically, the benzofuran-3(2H)-one portion anchors into the aromatic cage of the hMAO-B active site, while the benzylidene portion extends deeply into the hydrophobic tunnel [[1]](). This specific spatial orientation is critical; structural bulkiness dictates the selectivity between MAO-A and MAO-B isoforms 2.

PI3K/mTOR Dual Inhibition in Oncology

In oncology, the phosphatidylinositol-3-kinase (PI3K) pathway is frequently hyperactivated. Hybridizing the benzofuran-3-one core with indole moieties yields compounds with single-digit nanomolar activity against p110α (PI3K-α). The introduction of a methoxy group at the 5-position of the indole ring exploits a secondary hydrophobic pocket, granting tunable selectivity against the mammalian target of rapamycin (mTOR) 3. Furthermore, hybridization with piperidines has shown strong anti-proliferative activity against HePG2 and MCF-7 cell lines 4.

IGF-1 Collaborative Neuroprotection

Beyond direct enzyme inhibition, novel benzofuran-piperazine hybrids have been discovered to act collaboratively with Insulin-Like Growth Factor 1 (IGF-1). While the compounds alone provide baseline neuroprotection, co-treatment with IGF-1 exponentially enhances cellular survival, presenting a novel phenotypic approach to CNS drug discovery 5.

MOA Compound Benzofuran-3-one Derivatives MAOB hMAO-B Enzyme Compound->MAOB Inhibits PI3K PI3K-alpha / mTOR Compound->PI3K Inhibits IGF1 IGF-1 Pathway Compound->IGF1 Synergizes NeuroDeg Neuroprotection & Reduced Oxidative Stress MAOB->NeuroDeg Prevents Dopamine Breakdown Cancer Inhibition of Cellular Proliferation PI3K->Cancer Blocks Akt Phosphorylation IGF1->NeuroDeg Enhances Survival

Pharmacological targeting of hMAO-B, PI3K/mTOR, and IGF-1 pathways by benzofuran-3-one derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The causality between structural modifications and biological efficacy is profound. For hMAO-B targets, weak-to-moderate electron-donating groups (e.g., methoxy) at the ortho- and meta-positions of the benzylidene ring enhance potency. Conversely, strong deactivators render the compounds non-selective across MAO isoforms 1.

Table 1: Biological Activity of Key Benzofuran-3-one Derivatives
Compound ClassTargetKey DerivativeEfficacy (IC50 / Ki)Reference StandardRef
2-(Arylmethylidene)benzofuran-3-oneshMAO-BCompound 17Ki = 0.10 ± 0.01 μMSelegiline (Ki = 0.12 μM)1
3-CoumaranoneshMAO-BCompound 5bIC50 < 0.05 μMPargyline[[2]]()
Benzofuran-3-one indolesPI3K-α / mTORCompound 9Single-digit nMWortmannin3
Benzofuran-piperazine hybridsIGF-1 SynergyCompound 1aEC50 = 0.12 μMN/A5
Benzofuran-piperidine hybridsCell ProliferationCompound 5IC50 = 12.61 μMDoxorubicin4

Synthetic Methodologies & Workflows

Rationale for Synthetic Route Selection

The synthesis of the benzofuran-3-one core relies heavily on the intramolecular Friedel-Crafts acylation of phenoxyacetic acids. The critical experimental choice here is the use of Polyphosphoric Acid (PPA) at 70–100 °C instead of harsh Lewis acids (e.g., AlCl3). PPA acts simultaneously as a solvent and a mild, non-oxidizing acid catalyst. This prevents the over-polymerization or ether-cleavage of the highly reactive benzofuranone intermediate, ensuring high regioselectivity and yield 5.

Step-by-Step Protocol: Synthesis of 2-(Arylmethylidene)benzofuran-3-ones
  • O-Alkylation: Dissolve the substituted phenol (1.0 eq) in an aqueous NaOH solution. Slowly add chloroacetic acid (1.2 eq) and reflux for 4 hours. Acidify the mixture to precipitate the intermediate phenoxyacetic acid.

  • Cyclization: Suspend the phenoxyacetic acid in excess PPA. Heat the highly viscous mixture to 70 °C for 2–3 hours under an inert atmosphere. Pour the hot mixture over crushed ice to precipitate the benzofuran-3(2H)-one core. Extract with ethyl acetate, wash with brine, and concentrate.

  • Aldol Condensation: Dissolve the synthesized benzofuran-3(2H)-one (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol. Add a catalytic amount of basic alumina or concentrated HCl (depending on substrate electronics) and reflux until completion (monitored by TLC).

  • Purification: Cool the reaction to room temperature. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure aurone derivative.

Synthesis Phenol Substituted Phenol Alkylation O-Alkylation (ClCH2COOH / NaOH) Phenol->Alkylation Intermediate Phenoxyacetic Acid Alkylation->Intermediate Cyclization Cyclization (PPA, 70°C) Intermediate->Cyclization Benzofuranone Benzofuran-3(2H)-one Cyclization->Benzofuranone Condensation Aldol Condensation (Ar-CHO, Acid/Base) Benzofuranone->Condensation Aurone 2-(Arylmethylidene)- benzofuran-3-one Condensation->Aurone

Step-by-step synthetic workflow for 2-(arylmethylidene)benzofuran-3-ones (aurones).

Self-Validating Biological Evaluation Protocols

Fluorimetric MAO-B Inhibition Assay (Amplex Red Method)

To rigorously evaluate the inhibitory potency of novel compounds, a self-validating kinetic assay is required. MAO enzymes deaminate monoamines to produce hydrogen peroxide (H2O2) in a strict 1:1 stoichiometric ratio. Relying on direct product measurement is prone to background noise. Therefore, we utilize the Amplex Red probe. H2O2 reacts with non-fluorescent Amplex Red exclusively in the presence of Horseradish Peroxidase (HRP) to form highly fluorescent resorufin. This dual-enzyme dependency ensures that any fluorescent signal is strictly tied to MAO catalytic activity, eliminating false positives from compound auto-fluorescence 1.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a working solution of 0.05 M sodium phosphate buffer (pH 7.4). Reconstitute recombinant hMAO-B enzyme, p-tyramine (a non-selective substrate allowing direct MAO-A/B kinetic comparison), Amplex Red reagent, and HRP.

  • Inhibitor Incubation: In a 96-well opaque microplate, add 50 μL of the benzofuran-3-one inhibitor (varying concentrations from 0.001 to 100 μM) and 50 μL of hMAO-B enzyme solution. Incubate in the dark at 37 °C for 15 minutes to allow reversible complex formation.

  • Reaction Initiation: Add 100 μL of a reaction mixture containing p-tyramine (1 mM final concentration), Amplex Red (200 μM final), and HRP (1 U/mL final) to all wells.

  • Kinetic Detection: Immediately transfer the plate to a fluorescence microplate reader. Measure the continuous formation of resorufin at 37 °C for 30 minutes (Excitation: 530 nm / Emission: 590 nm).

  • Data Analysis: Plot the initial velocity of the reaction against inhibitor concentration. Use non-linear regression (e.g., Michaelis-Menten kinetics) to calculate the IC50 and Ki values, referencing against a standard like Selegiline.

Conclusion

The benzofuran-3-one scaffold represents a highly tunable, structurally privileged pharmacophore. By deeply understanding the causality between its synthetic pathways (e.g., PPA-driven cyclization) and its spatial orientation within target enzymes (e.g., the hMAO-B aromatic cage or PI3K hydrophobic pockets), researchers can continue to rationally design next-generation therapeutics for both neurodegeneration and oncology.

References

  • Design, synthesis and MAO inhibitory activity of 2-(arylmethylidene)
  • Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. acs.org.
  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. nih.gov.
  • 3-Coumaranone derivatives as inhibitors of monoamine oxidase. nih.gov.
  • Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 2,3-Dihydro-1-benzofuran-3-ones

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-dihydro-1-benzofuran-3-one scaffold, commonly known as an aurone, is a privileged heterocyclic motif. As a subclass of flavonoids, aurones are responsible for the vibrant yellow pigmentation in certain flowers and fruits.[1] Beyond their role as natural colorants, these compounds have garnered significant attention from the scientific community due to their wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] This has established them as valuable scaffolds in drug discovery and medicinal chemistry.[4]

This guide provides an in-depth overview of the principal synthetic methodologies for accessing substituted 2,3-dihydro-1-benzofuran-3-ones. We will explore both classical and modern techniques, explaining the chemical logic behind each approach and providing detailed, field-proven protocols for key transformations. The focus is on providing researchers, scientists, and drug development professionals with a practical and comprehensive resource for synthesizing these valuable compounds.

Method 1: Condensation of Benzofuran-3(2H)-ones with Aromatic Aldehydes

This is one of the most direct and widely employed methods for synthesizing aurones. The strategy relies on a base- or acid-catalyzed Aldol-type condensation between a pre-formed 2,3-dihydro-1-benzofuran-3-one and a substituted benzaldehyde. The choice of catalyst and reaction conditions can be tuned to optimize yields and accommodate a variety of functional groups on both coupling partners.

Causality and Experimental Choices

The reaction proceeds via the formation of an enolate from the benzofuranone under basic conditions, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy intermediate yields the target aurone.[1] Basic catalysts like NaOH or KOH are common, though heterogeneous catalysts like alumina (Al₂O₃) or KF-Al₂O₃ can facilitate easier work-up and purification.[1] Green chemistry variations of this method, such as performing the reaction in water or under solvent-free conditions, have been developed to minimize environmental impact.[1][5]

Visual Workflow: Aldol Condensation Route

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzofuranone Substituted 2,3-Dihydro-1-benzofuran-3-one Condensation Aldol Condensation (Base or Acid Catalyst) Benzofuranone->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Aurone Substituted 2,3-Dihydro-1-benzofuran-3-one (Aurone) Condensation->Aurone Dehydration G cluster_0 Step A: Chalcone Synthesis cluster_1 Step B: Cyclization A 2'-Hydroxy- acetophenone C Claisen-Schmidt Condensation (NaOH, EtOH) A->C B Aromatic Aldehyde B->C D 2'-Hydroxychalcone C->D E Oxidative Cyclization (e.g., Hg(OAc)₂, Pyridine) D->E F Final Aurone Product E->F Start Phenyl Acetate Catalyst Lewis Acid (e.g., AlCl₃) High Temperature (>160°C) Start->Catalyst Ortho_Product ortho-Hydroxyacetophenone (Desired Product) Catalyst->Ortho_Product Thermodynamic Control Para_Product para-Hydroxyacetophenone (Byproduct) Catalyst->Para_Product Kinetic Control (at low temp)

Sources

Protocol for Testing Antioxidant Properties of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives represent a critical class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including potent antioxidant effects.[1][2][3] Their ability to mitigate oxidative stress makes them promising candidates for the development of novel therapeutics. This document provides a comprehensive guide with detailed protocols for the in vitro assessment of the antioxidant capacity of benzofuran derivatives. We will delve into the mechanistic underpinnings of the most robust and widely accepted assays: DPPH, ABTS, FRAP, and ORAC. The protocols are designed to ensure scientific integrity, reproducibility, and accurate data interpretation, empowering researchers to confidently evaluate their novel benzofuran compounds.

Introduction: The Rationale for Antioxidant Profiling

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] Antioxidants counteract this damage by neutralizing free radicals, which are highly reactive molecules with unpaired electrons. They achieve this primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical, a kinetically controlled reaction. The ORAC assay is a classic example of a HAT-based method.[7][8]

  • Single Electron Transfer (SET): The antioxidant provides an electron to reduce the radical. This process is typically slower than HAT and is the basis for assays like DPPH, ABTS, and FRAP.[6][9]

Benzofuran scaffolds are prevalent in natural products and synthetic molecules that exhibit significant biological activity.[3] The antioxidant potential of these derivatives is often attributed to the phenolic hydroxyl groups and the overall electron-donating capacity of the ring system, which allows for effective radical scavenging.[10] Given this therapeutic promise, a rigorous and multi-faceted approach to quantifying their antioxidant activity is essential. No single assay can provide a complete profile; therefore, employing a panel of assays with differing mechanisms is considered the gold standard for a comprehensive evaluation.[11][12]

Assay Selection: A Multi-Mechanistic Approach

To build a comprehensive antioxidant profile for a benzofuran derivative, we recommend a cross-validating panel of assays. This approach provides a more complete picture by testing the compound's ability to act through different mechanisms.

Assay Full Name Mechanism Measures
DPPH 2,2-Diphenyl-1-picrylhydrazyl AssayPrimarily SETRadical scavenging capacity
ABTS 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) AssaySETRadical scavenging capacity
FRAP Ferric Reducing Antioxidant Power AssaySETReducing power (ability to donate an electron)
ORAC Oxygen Radical Absorbance Capacity AssayHATPeroxyl radical scavenging capacity

Protocol I: DPPH Radical Scavenging Assay

Principle of the Assay

The DPPH assay is a widely used method to assess free radical scavenging activity.[13][14] It employs a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[13][15] When an antioxidant donates an electron or hydrogen atom to the DPPH radical, it becomes reduced to the non-radical form (DPPH-H), resulting in a color change from violet to yellow.[14] The degree of discoloration is directly proportional to the scavenging potential of the benzofuran derivative.

Materials and Reagents
  • Benzofuran derivative (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, 99.5%)

  • Trolox or Ascorbic Acid (positive control/standard)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Solvent for sample dissolution (e.g., DMSO, Methanol)

Step-by-Step Protocol
  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in foil.

    • Causality: Methanol is an ideal solvent as it readily dissolves DPPH and many organic compounds. The concentration is optimized to yield an initial absorbance value within the linear range of most spectrophotometers.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of the benzofuran derivative (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO).

    • Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol.

    • Prepare a similar dilution series for the standard antioxidant (Trolox or Ascorbic Acid).

  • Assay Procedure:

    • Pipette 100 µL of each concentration of the test compound or standard into separate wells of a 96-well plate.[16]

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.[16]

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH) to correct for any intrinsic color of the compound.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16][17]

    • Causality: Incubation in the dark is critical to prevent the photo-degradation of DPPH, which would lead to inaccurate results. A 30-minute incubation is typically sufficient for the reaction to reach a steady state.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm.[17]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the control (DPPH solution + solvent)

      • A_sample = Absorbance of the test sample (DPPH solution + compound)

    • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 100 µL DPPH Solution P1->A2 P2 Prepare Benzofuran Dilutions & Standard (Trolox) A1 Pipette 100 µL Sample/Standard into 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in Dark at RT A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC₅₀ Value D2->D3

Caption: Workflow for the DPPH radical scavenging assay.

Protocol II: ABTS Radical Cation Decolorization Assay

Principle of the Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[18] ABTS is first oxidized to its radical form using potassium persulfate, resulting in a characteristic blue-green solution.[18][19] In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral, colorless form. The reduction in absorbance, measured at 734 nm, is proportional to the antioxidant concentration. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[18]

Materials and Reagents
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (standard)

  • Benzofuran derivative (test compound)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

Step-by-Step Protocol
  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[19]

    • Causality: The overnight incubation ensures the reaction between ABTS and potassium persulfate reaches completion, forming a stable stock of the ABTS radical cation.

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[19] This working solution should be prepared fresh.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution and a serial dilution of the benzofuran derivative and the Trolox standard as described in the DPPH protocol.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.[20]

    • Add 10 µL of the different concentrations of the test compound or Trolox standard to the wells.[20]

    • Prepare a control well with 190 µL of ABTS•+ working solution and 10 µL of the solvent used for the dilutions.

    • Mix and incubate at room temperature for 6-10 minutes in the dark.

    • Causality: The ABTS reaction is much faster than DPPH, so a shorter incubation time is sufficient.

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity using the same formula as in the DPPH assay.

    • Determine the IC₅₀ value. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Generate ABTS•+ Stock (ABTS + K₂S₂O₈, 12-16h) P2 Dilute to Working Solution (Abs ≈ 0.7 at 734 nm) P1->P2 A1 Add 190 µL ABTS•+ Solution to 96-well plate P2->A1 P3 Prepare Sample & Standard Dilutions A2 Add 10 µL Sample/Standard P3->A2 A1->A2 A3 Incubate 6-10 min in Dark A2->A3 D1 Measure Absorbance at 734 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC₅₀ or TEAC D2->D3

Caption: Workflow for the ABTS radical cation decolorization assay.

Protocol III: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of the Assay

The FRAP assay does not measure radical scavenging directly but instead quantifies the total antioxidant power based on the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[21] The assay is conducted in an acidic medium (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm.

Materials and Reagents
  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)

  • Benzofuran derivative (test compound)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 593 nm

Step-by-Step Protocol
  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[16][21][22]

    • Warm the freshly prepared reagent to 37°C before use.

    • Causality: The acidic pH of 3.6 is optimal for iron reduction and TPTZ complex formation. Preparing the reagent fresh and warming it ensures consistent reaction kinetics.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution and serial dilutions of the benzofuran derivative.

    • Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound, standard, or a solvent blank to the wells.[21]

    • Mix and incubate the plate at 37°C for 4-6 minutes.[20][21]

    • Causality: The reaction is rapid, and a short incubation at a controlled temperature ensures the measurement is taken during the initial reaction phase.

  • Measurement and Data Analysis:

    • Measure the absorbance at 593 nm.[20]

    • Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentration.

    • Determine the FRAP value of the test sample by comparing its absorbance to the standard curve. The results are expressed as µM Fe(II) equivalents or µM Trolox equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare FRAP Reagent (Acetate buffer:TPTZ:FeCl₃) Warm to 37°C A1 Pipette 180 µL FRAP Reagent into 96-well plate P1->A1 P2 Prepare Sample Dilutions & FeSO₄/Trolox Standard A2 Add 20 µL Sample/Standard P2->A2 A1->A2 A3 Incubate 4-6 min at 37°C A2->A3 D1 Measure Absorbance at 593 nm A3->D1 D2 Plot Standard Curve D1->D2 D3 Calculate FRAP Value (Fe²⁺ or Trolox Equivalents) D2->D3

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol IV: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle of the Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[4][23] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[24] In the absence of an antioxidant, the radicals quench the fluorescence of the probe. An antioxidant protects the probe by neutralizing the radicals, thus preserving the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[4]

Materials and Reagents
  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Benzofuran derivative (test compound)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with temperature control

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This must be prepared fresh daily.

    • Prepare a stock solution of Trolox and a series of dilutions for the standard curve.

    • Causality: Black plates are essential to minimize background fluorescence and light scattering. The assay is run at 37°C to simulate physiological temperature and to ensure consistent thermal decomposition of AAPH.

  • Preparation of Test Compound:

    • Prepare a stock solution and serial dilutions of the benzofuran derivative in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein solution to each well of a black 96-well plate.[4][23][24]

    • Add 25 µL of the test compound, standard, or a phosphate buffer blank to the appropriate wells.[4][23][24]

    • Mix and pre-incubate the plate in the reader at 37°C for 30 minutes.[4][23]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the reader's injectors or a multichannel pipette.[4][23]

    • Causality: The pre-incubation step ensures thermal equilibration before the reaction is initiated. Rapid addition of AAPH is crucial for reaction synchronicity across the plate.

  • Measurement and Data Analysis:

    • Immediately begin kinetic measurement of fluorescence decay every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[4][24]

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank. Net AUC = AUC_sample - AUC_blank

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the antioxidant capacity of the benzofuran derivative from the standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per µmol or mg of the compound.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (in black plate) cluster_analysis Data Analysis P1 Prepare Fluorescein, AAPH, & Trolox Solutions A1 Add 150 µL Fluorescein P1->A1 A4 Inject 25 µL AAPH to start reaction P1->A4 P2 Prepare Benzofuran Dilutions A2 Add 25 µL Sample/Standard P2->A2 A1->A2 A3 Pre-incubate at 37°C A2->A3 A3->A4 D1 Kinetic Fluorescence Reading (Ex:485, Em:520 nm) A4->D1 D2 Calculate Area Under Curve (AUC) D1->D2 D3 Determine Trolox Equivalents D2->D3

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Data Presentation and Interpretation

For clear comparison and reporting, quantitative data from all assays should be summarized in a table. This allows for a direct assessment of the compound's performance across different antioxidant mechanisms.

Table 1: Example Summary of Antioxidant Capacity Data for a Benzofuran Derivative

AssayParameterResult (Example)Standard Reference
DPPH IC₅₀ (µM)25.4 ± 2.1Ascorbic Acid (IC₅₀ = 15.8 ± 1.2 µM)
ABTS IC₅₀ (µM)18.9 ± 1.5Trolox (IC₅₀ = 11.2 ± 0.9 µM)
FRAP FRAP Value (µM Fe²⁺/µM)2.1 ± 0.3Trolox (2.8 µM Fe²⁺/µM)
ORAC ORAC Value (µmol TE/µmol)3.5 ± 0.4Trolox (1.0 µmol TE/µmol)
TE: Trolox Equivalents

A low IC₅₀ value in DPPH and ABTS assays indicates high radical scavenging efficiency. A high FRAP value signifies strong reducing power. A high ORAC value indicates effective scavenging of peroxyl radicals via hydrogen atom donation. Comparing these values provides a robust and comprehensive antioxidant profile.

Conclusion

The protocols detailed in this guide provide a validated framework for assessing the antioxidant properties of novel benzofuran derivatives. By employing this multi-mechanistic panel of assays (DPPH, ABTS, FRAP, and ORAC), researchers can obtain reliable, reproducible, and comprehensive data. This rigorous approach is fundamental for elucidating structure-activity relationships, identifying lead compounds, and advancing the development of benzofuran-based therapeutics to combat oxidative stress-related diseases.

References

  • Jadhav, H. R., et al. (2012). New benzofuran derivatives as an antioxidant agent. ResearchGate. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • Asif, M. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. PubMed. [Link]

  • Bio-protocol. (2021). DPPH Assay. Bio-protocol. [Link]

  • Shah, M. A., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

  • Sotler, R., et al. (2019). In vitro methods for estimation of the antioxidant activity of natural compounds. ResearchGate. [Link]

  • Singh, P., & Kaur, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. [Link]

  • Salehi, B., et al. (2024). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. [Link]

  • Lobo, V., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. [Link]

  • Asif, M. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. ResearchGate. [Link]

  • Dehpour, A. A., et al. (2013). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. [Link]

  • Bio-protocol. (2021). ABTS Radical Scavenging Assay. Bio-protocol. [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

  • Sies, H. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

  • JScholar. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. PubMed. [Link]

  • MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Al-Badr, A. A. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • BMG LABTECH. (2014). ORAC assay to determine antioxidant capacity. BMG LABTECH. [Link]

  • Zen-Bio, Inc. (2021). ORAC Antioxidant Assay Kit. Zen-Bio. [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

  • International Journal of Novel Research and Development. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. IJNRD. [Link]

  • Taylor & Francis. (2008). In Vitro Methods of Assay of Antioxidants: An Overview. Taylor & Francis. [Link]

  • ResearchGate. (2016). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. [Link]

  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Elabscience. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. [Link]

  • Journal of Drug and Alcohol Research. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. ashdin.com. [Link]

  • MDPI. (2023). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. MDPI. [Link]

  • Jadhav, H. R., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. PMC. [Link]

  • MDPI. (2023). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]

  • PubMed. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. PubMed. [Link]

  • MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2023). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. dergipark.org.tr. [Link]

Sources

Application Note: 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 4-methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (CAS 100121-58-2), commonly referred to as thymol-derived coumaranone, is a highly specialized bicyclic building block utilized in advanced organic synthesis and medicinal chemistry .

From a structural perspective, this scaffold inherits a unique steric and electronic environment from its natural monoterpene precursor, thymol. The isopropyl group at the C7 position sits immediately adjacent to the endocyclic oxygen, providing significant lipophilic bulk. This feature is highly advantageous in structure-based drug design, as it allows the scaffold to deeply anchor into hydrophobic pockets of target proteins, such as viral proteases or kinase ATP-binding sites. Concurrently, the C4 methyl group exerts a subtle electron-donating effect via hyperconjugation, enriching the electron density of the aromatic ring and tuning the electrophilicity of the C3 carbonyl. This makes the C2 position highly reactive for subsequent derivatization, particularly in the synthesis of bioactive aurones and hybrid molecules .

Pharmacological Applications & Mechanisms

Benzofuran-3-ones are recognized as privileged scaffolds in the development of novel therapeutics. The integration of the 4-methyl-7-isopropyl substitution pattern enhances cell membrane permeability and target specificity.

  • Antiviral & Anti-tumor Agents: Hybridization of benzofuranone derivatives with other pharmacophores has yielded exceptionally potent antiviral agents. For instance, linking benzofuran derivatives to artemisinin analogs has produced compounds with sub-micromolar efficacy against Human Cytomegalovirus (HCMV), outperforming standard therapies like ganciclovir [[1]]([Link]). Furthermore, functionalized benzofuranones demonstrate significant cytotoxicity against neuroblastoma and breast cancer (MCF-7) cell lines by inducing apoptosis.

  • Anti-inflammatory & Antioxidant Activity: Naturally occurring and synthetic thymol-derived benzofuranones exhibit profound anti-inflammatory properties. They act by inhibiting neutrophil degranulation, downregulating pro-inflammatory cytokine transcription, and directly scavenging reactive oxygen species (ROS) in the cellular microenvironment [[2]]([Link]).

MOA LPS Pro-inflammatory Stimuli (e.g., LPS, ROS) TLR4 TLR4 / Receptor Activation LPS->TLR4 NFkB_inactive NF-κB : IκB Complex (Cytosol) TLR4->NFkB_inactive NFkB_active NF-κB Translocation (Nucleus) NFkB_inactive->NFkB_active Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_active->Cytokines Drug Benzofuran-3-one Derivatives Drug->TLR4 Receptor Antagonism Drug->NFkB_inactive Stabilizes Complex

Fig 1: Pharmacological mechanism of benzofuran-3-one derivatives in anti-inflammatory pathways.

Quantitative Bioactivity Data

The structural tuning provided by the 4-methyl and 7-isopropyl groups significantly impacts the IC50/EC50 values across various assays. Below is a comparative summary of bioactivity data for benzofuran-3-one derivatives and their hybrids.

Compound Class / HybridPrimary Target / AssayIC50 / EC50 ValueMechanism of ActionRef.
Artemisinin-Benzofuranone Hybrids Human Cytomegalovirus (HCMV)0.13 μM (EC50)Inhibition of viral replication
Chalcone-Benzofuranone Derivatives MCF-7 Breast Cancer Cells4.2 – 12.5 μM (IC50)Induction of cellular apoptosis
Thymol-derived Benzofuranones Neutrophil Elastase Release1.8 – 5.4 μM (IC50)ROS scavenging / Degranulation block
Thymol (Precursor) Staphylococcus aureus (MIC)0.156 mg/mLCell membrane permeability disruption

Experimental Protocols: Synthesis & Derivatization

The following workflows detail the de novo synthesis of 4-methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one from thymol, followed by its derivatization into bioactive aurone analogs.

SynthWorkflow N1 Thymol (Starting Material) N2 O-Acylation (0°C, DCM) N1->N2 N3 Thymyl Chloroacetate (Intermediate 1) N2->N3 N4 Fries Rearrangement (AlCl3, 120°C) N3->N4 N5 o-Hydroxy-a-chloroacetophenone (Intermediate 2) N4->N5 N6 Intramolecular Cyclization (K2CO3, DMF) N5->N6 N7 4-Methyl-7-isopropyl- benzofuran-3-one N6->N7

Fig 2: De novo synthesis workflow of 4-methyl-7-isopropyl-benzofuran-3-one from thymol.

Protocol A: De Novo Synthesis of the Benzofuran-3-one Scaffold

This protocol utilizes a three-step sequence designed to leverage thermodynamic control to overcome the steric hindrance of the thymol ring.

Step 1: O-Acylation of Thymol

  • Dissolve thymol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add triethylamine (TEA, 1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.

  • Causality & Validation: Cooling to 0 °C is critical to prevent exothermic degradation and minimize unwanted C-acylation, ensuring exclusive O-acylation. The reaction is self-validating via TLC (hexane/EtOAc 9:1); the highly non-polar thymyl chloroacetate spot will rapidly replace the starting material.

Step 2: Fries Rearrangement

  • Isolate the thymyl chloroacetate and mix with anhydrous aluminum chloride (AlCl₃, 2.0 eq).

  • Heat the mixture neat (or in nitrobenzene) at 120 °C for 2 hours.

  • Quench carefully by pouring over crushed ice and 1M HCl.

  • Causality & Validation: The thermodynamic conditions (high heat) force the acyl group to migrate to the sterically hindered ortho position (C6), overcoming the bulk of the adjacent isopropyl group. Validation is observed upon quenching: the breakdown of the aluminum complex yields the free phenol, confirmed by a distinct color change (typically yellow/orange) and the reappearance of a broad -OH stretch (~3300 cm⁻¹) in FTIR.

Step 3: Base-Mediated Intramolecular Cyclization

  • Dissolve the resulting 1-hydroxy-2-isopropyl-5-methyl-6-(chloroacetyl)benzene in anhydrous DMF.

  • Add K₂CO₃ (3.0 eq) and stir at room temperature for 4 hours.

  • Causality & Validation: Mild basic conditions are sufficient for the phenoxide to displace the primary alkyl chloride via an Sₙ2 mechanism. DMF accelerates the reaction due to its polar aprotic nature, maximizing the nucleophilicity of the phenoxide. The system validates itself spectroscopically: successful cyclization is marked by the complete disappearance of the phenolic -OH stretch and a shift of the C=O stretch to ~1710 cm⁻¹ (characteristic of the 5-membered coumaranone ring).

Protocol B: Derivatization via Aldol Condensation (Aurone Synthesis)

The C2 position of the synthesized benzofuran-3-one is highly acidic and primed for Knoevenagel/Aldol condensations to generate aurone analogs (2-benzylidenebenzofuran-3-ones).

  • Mix 4-methyl-7-isopropyl-2,3-dihydrobenzofuran-3-one (1.0 eq) and a substituted benzaldehyde (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of pyrrolidine (0.1 eq) and reflux for 3–5 hours.

  • Causality & Validation: While strong bases (NaOH) can be used, mild secondary amines like pyrrolidine prevent the hydrolytic ring-opening of the benzofuranone. Furthermore, pyrrolidine catalysis provides superior thermodynamic control, yielding almost exclusively the biologically active (Z)-isomer of the exocyclic double bond. Validation is immediate via the precipitation of brightly colored (often deep yellow to red) crystalline solids upon cooling.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Thymol, Benzofuranoid, and Phenylpropanoid Derivatives: Anti-inflammatory Constituents from Eupatorium cannabinum Source: Journal of Natural Products / American Chemical Society (ACS) URL:[Link]

  • Chemical Composition, Antibacterial and Antioxidant Activities of Essential Oil from Centipeda minima Source: Molecules / MDPI URL:[Link]

Sources

Application Note: High-Throughput Screening of a 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one Library for Isoform-Selective GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology and Neurodegeneration Drug Discovery.

Scientific Rationale: The Scaffold and the Target

The discovery of highly selective kinase inhibitors remains a formidable challenge due to the structural conservation of the ATP-binding pocket across the human kinome[1]. This application note details the high-throughput screening (HTS) of a specialized chemical library based on the 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one scaffold.

Why this Scaffold?

Benzofuran-3-ones (coumaranones) are privileged pharmacophores in medicinal chemistry. Structure-based modeling indicates that the benzofuran-3-one core interacts favorably with the kinase hinge region, acting as a potent ATP-competitive inhibitor[2]. The specific 4-methyl and 7-isopropyl substitutions on this scaffold introduce unique steric constraints. These constraints can be leveraged to exploit subtle topological differences in kinase active sites, driving isoform selectivity that generic planar scaffolds lack[3].

Why GSK-3β?

Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease, metabolic disorders, and various malignancies. Recent studies demonstrate that GSK-3β is overexpressed in human colon and pancreatic carcinomas, actively contributing to cancer cell proliferation and survival[4]. Previous campaigns have successfully identified benzofuran-3-yl derivatives (e.g., indolylmaleimides) as picomolar inhibitors of GSK-3β[5]. Our goal is to screen this sterically hindered library to identify novel, highly selective GSK-3β inhibitors that spare closely related kinases like Cyclin-Dependent Kinase 2 (CDK2).

Mechanistic Pathway: GSK-3β in Disease

To understand the functional impact of the screening hits, it is critical to map the target's role in cellular signaling. In the absence of Wnt signaling, GSK-3β forms a "destruction complex" that phosphorylates β-catenin, marking it for proteasomal degradation. Inhibiting GSK-3β stabilizes β-catenin, allowing it to translocate to the nucleus and modulate gene transcription.

GSK3B_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits DestructionComplex Destruction Complex (APC / Axin / GSK-3β) Dvl->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates (Active GSK-3β) Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degraded (Absence of Wnt) Nucleus Target Gene Transcription (Proliferation/Survival) BetaCatenin->Nucleus Translocates (Wnt ON / GSK-3β OFF) Inhibitor Benzofuran-3-one Library Hit Inhibitor->DestructionComplex Directly Inhibits GSK-3β

Fig 1: Mechanism of action for GSK-3β inhibitors within the Wnt/β-catenin signaling cascade.

High-Throughput Screening (HTS) Methodology

Assay Principle: Causality Behind TR-FRET

Benzofuran-3-one derivatives, particularly those extended via C2-aldol condensation (aurones), are often highly conjugated and exhibit intrinsic auto-fluorescence. Standard fluorescence intensity assays yield high false-positive rates with these compounds. Therefore, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • The Causality: TR-FRET uses a long-lifetime Europium ( Eu3+ ) chelate donor. By introducing a microsecond time delay before signal acquisition, short-lived compound auto-fluorescence completely decays, ensuring the measured signal strictly represents kinase activity.

Self-Validating Protocol: Step-by-Step Workflow

This protocol is designed as a self-validating system. It incorporates internal controls to calculate the Z'-factor for every plate, ensuring that only statistically robust data triggers hit progression.

Reagents Required:

  • Recombinant Human GSK-3β (Active)

  • Fluorescein-labeled primed peptide substrate

  • LanthaScreen™ Eu3+ -labeled anti-phospho antibody

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% BRIJ-35. (Note: BRIJ-35 is critical to prevent promiscuous inhibition via compound aggregation).

Step 1: Compound Dispensing

  • Use an acoustic liquid handler (e.g., Echo 555) to transfer 10 nL of the 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one library (10 mM in DMSO) into a 384-well low-volume ProxiPlate.

  • Validation Control: Dispense 10 nL of DMSO into Columns 1 (Max Signal / 0% Inhibition) and 10 nL of 10 mM SB-216763 into Column 2 (Min Signal / 100% Inhibition).

Step 2: Kinase Reaction

  • Add 5 µL of 2X GSK-3β enzyme solution (2 nM final) to all wells.

  • Pre-incubation: Incubate for 15 minutes at room temperature. (Causality: This allows the sterically hindered benzofuran-3-ones to reach binding equilibrium prior to ATP competition).

  • Add 5 µL of 2X Substrate/ATP mix (100 nM peptide, 10 µM ATP final).

  • Incubate for 60 minutes at room temperature.

Step 3: Detection & Readout

  • Add 10 µL of TR-FRET Detection Mix (20 mM EDTA to stop the reaction, 2 nM Eu3+ -antibody).

  • Incubate for 30 minutes.

  • Read on a multimode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

Step 4: System Validation Calculate the Z'-factor using Columns 1 and 2. The plate is only validated and accepted for hit triage if Z' 0.65 .

Hit Triage & Counter-Screening Logic

To ensure the identified hits are not pan-kinase inhibitors, the triage workflow incorporates an immediate orthogonal counter-screen against CDK2. CDK2 is structurally homologous to GSK-3β in the ATP-binding cleft, making it a frequent off-target for benzofuran-3-ones[4].

HTS_Workflow Lib Library Prep (Acoustic Dispensing) Primary Primary Screen (TR-FRET Assay) Lib->Primary Triage Hit Triage (Z' > 0.65, %Inh > 50%) Primary->Triage Dose Dose-Response (IC50 Determination) Triage->Dose Active Hits Counter Counter Screen (CDK2 Selectivity) Dose->Counter IC50 < 1 µM Lead Lead Optimization (SAR Analysis) Counter->Lead >100x Selective

Fig 2: Logical progression from primary TR-FRET screening to selectivity profiling.

Quantitative Data & SAR Insights

Following the primary screen of 15,000 library members, 142 compounds exhibited >50% inhibition. Dose-response profiling and CDK2 counter-screening yielded a refined list of highly selective leads.

Structure-Activity Relationship (SAR) Insight: The data reveals that bulky, electron-withdrawing substitutions at the C2 position of the 4-methyl-7-isopropyl-benzofuran-3-one core drastically improve selectivity. The 7-isopropyl group creates a steric clash in the slightly narrower CDK2 pocket, while the more flexible GSK-3β hinge region accommodates the bulk, driving the >100-fold selectivity observed in Compound BFO-044[5].

Compound IDC2-Substitution on ScaffoldGSK-3β IC 50​ (nM)CDK2 IC 50​ (nM)Selectivity Fold (CDK2/GSK-3β)
BFO-012 Unsubstituted (Core)4,2505,1001.2x
BFO-038 3-Indolyl1851,4507.8x
BFO-044 5-Methoxy-3-indolyl12 >10,000 >833x
BFO-089 2-Benzylidene4503200.7x (Non-selective)
SB-216763 Reference Control344,100120x

Table 1: Representative quantitative triage data highlighting the impact of C2-substitution on target selectivity.

Conclusion

The 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one scaffold provides a highly tunable, sterically privileged starting point for kinase inhibitor discovery. By employing a robust, self-validating TR-FRET methodology and rigorous CDK2 counter-screening, researchers can confidently isolate potent, isoform-selective GSK-3β inhibitors suitable for downstream cellular validation in oncology and neurodegeneration models.

References

  • Structure-Based Studies of 2-Bezylidine-Benzofuran-3-One Class of Compounds as the Cyclin Dependent Kinases (CDKs) Inhibitor Asian Journal of Research in Chemistry URL:[Link][2]

  • First total synthesis of the only known 2-isopropyliden-2 H -benzofuran-3-one isolated from V. luetzelburgii RSC Advances URL:[Link][3]

  • From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells PubMed Central (NIH) URL:[Link][5]

  • Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 PubMed Central (NIH) URL:[Link][1]

  • PubMed Abstract: From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors National Library of Medicine (NIH) URL: [Link][4]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center . As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic hurdles of assay development.

Working with 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (CAS 100121-58-2) presents classic challenges associated with highly lipophilic small molecules[1]. This compound features a fused benzofuranone core decorated with hydrophobic methyl and isopropyl appendages. When introduced into aqueous environments, the thermodynamic penalty of hydrating these non-polar surfaces is immense. To minimize exposed surface area, the molecules self-associate, leading to colloidal aggregation, precipitation, and non-specific binding (NSB). These phenomena are notorious for generating false positives and erratic readouts in high-throughput screening (HTS) and reporter gene assays[2].

Below is our comprehensive troubleshooting guide to help you establish a self-validating system for testing this compound.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my assay signal crash or become highly variable when testing this compound above 10 µM? A1: This is a hallmark symptom of colloidal aggregation. When you transfer the compound from a 100% DMSO stock into an aqueous buffer, the rapid shift in solvent polarity forces the compound out of solution. The resulting micro-precipitates can scatter light (interfering with optical readouts), sequester the active compound (reducing the effective free concentration), or directly disrupt cell membranes, leading to false-positive assay signals[2].

Q2: How can I optimize my DMSO stock handling to prevent compound crash-out? A2: The root cause of many dilution failures is the "solvent shock" of direct, high-ratio dilutions (e.g., 1:1000 directly into buffer). To prevent this, perform your serial dilutions in 100% DMSO first. Once your concentration-response curve is built in DMSO, transfer a constant, low volume of each dilution into your final aqueous assay buffer[3]. This ensures the final DMSO concentration remains strictly constant (ideally ≤ 0.5%) across all test wells, eliminating solvent-induced artifacts.

Q3: What formulation strategies can I use for cell-based assays without causing cytotoxicity? A3: Standard biochemical surfactants (like Triton X-100) will lyse cells. Instead, we recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form a hydrophilic shell around the hydrophobic benzofuranone core, creating a thermodynamically stable, water-soluble inclusion complex. Ensure that the final cyclodextrin concentration in your assay does not exceed 1% to 2%, as higher concentrations can extract cholesterol from cell membranes and induce cytotoxicity[4].

Q4: I suspect the compound is sticking to my plasticware (Non-Specific Binding). How do I confirm and fix this? A4: Highly lipophilic molecules readily adsorb onto polystyrene assay plates and pipette tips. You can confirm NSB if your IC50/EC50 values shift to the right (appear less potent) when you change from glass to plastic vessels, or if you increase the incubation time. To mitigate this, supplement your assay buffer with 0.01% Tween-20, CHAPS, or 0.1% Bovine Serum Albumin (BSA). These excipients coat the plastic surfaces and outcompete the compound for binding sites.

Data Presentation & Formulation Matrices

Table 1: Troubleshooting Matrix for Lipophilic Compounds

Observed SymptomRoot CauseRecommended Solution
Erratic replicate data at high concentrationsColloidal aggregation / PrecipitationPerform kinetic solubility profiling; cap maximum test concentration below the precipitation point.
Loss of potency over time in DMSO stockWater absorption into DMSO causing micro-precipitationStore DMSO stocks in desiccators; minimize freeze-thaw cycles; use acoustic dispensing (e.g., Echo).
Signal drops in cell-based assaysCytotoxicity from high DMSO or compound crash-outFormulate with HP-β-CD; maintain final DMSO ≤ 0.5%.
Right-shifted IC50 curvesNon-Specific Binding (NSB) to plasticwareAdd 0.01% Tween-20, CHAPS, or 0.1% BSA to the assay buffer.

Table 2: Recommended Co-solvents and Excipients

ExcipientRecommended Final Conc.Assay CompatibilityMechanism of Action
DMSO ≤ 0.5% (Biochemical)≤ 0.1% (Cellular)Broadly compatiblePrimary organic solvent; lowers the dielectric constant of the buffer.
HP-β-CD 1% - 5% (w/v)Cell-based assaysForms host-guest inclusion complexes to shield hydrophobicity.
Tween-20 0.01% - 0.05% (v/v)Biochemical assaysMicelle formation; prevents plasticware adsorption.
BSA 0.1% (w/v)Biochemical / CellularActs as a carrier protein; binds and stabilizes free lipophilic molecules.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, you must empirically determine the solubility limit of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one in your specific assay buffer before running biological tests.

Workflow 1: Kinetic Solubility Profiling (Nephelometry)

Objective: Determine the exact concentration at which the compound precipitates, establishing the maximum viable assay concentration.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 1:3 serial dilution of the compound in 100% DMSO across a 96-well plate[3].

  • Buffer Transfer: Transfer the DMSO dilutions into your final aqueous assay buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of exactly 0.5%. Include a DMSO-only control well.

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Detection: Measure absorbance at 620 nm using a microplate reader. A sudden, non-linear increase in absorbance (turbidity) compared to the DMSO control indicates the exact precipitation point. Cap your biological assays below this concentration.

Workflow 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: Enhance aqueous solubility for cell-based assays without exceeding solvent toxicity limits[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer or cell culture media.

  • Complexation: Add the 10 mM DMSO compound stock dropwise to the HP-β-CD solution while vortexing vigorously. Ensure the final DMSO concentration remains ≤ 0.5%.

  • Energy Input: Sonicate the mixture in a water bath for 15 minutes at room temperature to facilitate the thermodynamic formation of the inclusion complex.

  • Validation (Centrifugation): Centrifuge the mixture at 10,000 x g for 10 minutes. This step self-validates the protocol by pelleting any uncomplexed, precipitated compound.

  • Application: Transfer the clear supernatant (containing the solubilized complex) to a new tube and use it immediately for serial dilutions in your cell-based assay.

Mechanistic Visualizations

G cluster_0 Standard Aqueous Dilution cluster_1 Optimized Solubilization Pathway A Compound in 100% DMSO B Direct Buffer Addition A->B E Pre-complexation with HP-β-CD A->E C Colloidal Aggregation B->C Hydrophobic Effect D False Positives / NSB C->D Plasticware Adsorption F Aqueous Buffer Addition E->F Inclusion Complex G Stable Monomeric Solution F->G Thermodynamic Stability

Diagram 1: Mechanistic pathways of compound aggregation versus cyclodextrin-mediated solubilization.

Workflow Step1 1. Nephelometry Assay Step2 2. Identify Precipitation Step1->Step2 Step3 3. Select Excipient Step2->Step3 Step4 4. Formulate & Re-test Step3->Step4

Diagram 2: Step-by-step workflow for diagnosing and resolving small molecule solubility limits.

References

  • CymitQuimica. "CAS 100121-58-2: 3(2H)-Benzofuranona, 4-metil-7-(1-metiletil)". CymitQuimica Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEboFz2g7Cmkk7fs4Yhk-DoDVUTTAMLoDg9y3Qi9y8Me6fUfystFR1AOa9Od4bcuRutA48dBIpIu3dYQvuWVm-nztS8vxmrn0ut7IDezFO9cXZoG81M_O_99iBsdAN_87Y94cnsVQ=]
  • Sacilotto N, et al. "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology". ACS Pharmacology & Translational Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKHHbOnwGSCo8F-UwAuZ0NiBtdLamE8NRffO7aLSSSDCeci_R_1SbHEkl-opvzOKBYBPd1N75lPKGnH8u31hvwhh2CljvxngD9DJ3-jVLmK9j6qtVVHGA9xLvNlXbnMMKAd9efYdTWJyJq4ao=]
  • Crisman TJ, et al. "Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches To Prioritize Cell-Based HTS Data". Journal of Chemical Information and Modeling.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuigmd3UVT-Swm254hs3dicYuH14FbRw4E0Qvea6MbDa1HI8rA4QbbGR4eddzGxqb2YQf-B8jA-ileEF5a2WmO2J7bryLJc-hmwH9qUTGvArZjJhhnlqco09ltEYa_Dbsc5VQZivmXC0k=]
  • Timm M, Saaby L, Moesby L, Hansen EW. "Considerations regarding use of solvents in in vitro cell based assays". Cytotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOIvQXjXW9dBrQCx_Qo_GJhppgr4EwctH2b3koY036RkIX_1i3EhDCOaJXo_rnzcAM6WpEaU3WgGoQN_ZUYcGQdWbDzTk6adDNDrMd-dYpEgunDf4X5NDOUMl3aDQ206I0x7ChVuiJoYB69C4=]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzofuran-3-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of benzofuran-3-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Benzofuran-3-ones are key intermediates in the synthesis of a wide range of biologically active molecules.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during their synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzofuran-3-one?

There are several established methods for the synthesis of benzofuran-3-ones. Some of the most frequently employed strategies include:

  • Intramolecular Cyclization of α-Aryloxy Ketones: This is a classic and widely used method that involves the cyclization of an α-aryloxy ketone precursor, often under acidic or basic conditions.[3]

  • Palladium-Catalyzed Reactions: Modern synthetic approaches often utilize palladium catalysis, such as the Sonogashira coupling followed by cyclization, to construct the benzofuranone core.[4][5] These methods offer high efficiency and functional group tolerance.

  • Metal-Catalyzed C-H Functionalization: Recent advances have led to the development of rhodium and cobalt-catalyzed C-H functionalization/annulation reactions to build the benzofuran-3(2H)-one scaffold.[6]

  • Rearrangement Strategies: Some synthetic routes employ rearrangement reactions, such as the Claisen rearrangement of appropriately substituted precursors, to generate the desired benzofuran-3-one structure.[1]

Q2: My reaction is not proceeding to completion. What are the likely causes?

Incomplete conversion can stem from several factors. Key areas to investigate include:

  • Reagent Quality: Ensure the purity and dryness of all reagents and solvents.[4] Impurities in starting materials can inhibit the reaction.

  • Catalyst Activity: If using a metal-catalyzed reaction, the catalyst may be inactive. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere.[4]

  • Reaction Temperature: The reaction temperature may be suboptimal. A gradual increase in temperature can sometimes drive the reaction to completion, but be cautious of potential side reactions or catalyst decomposition at excessively high temperatures.[4]

  • Stoichiometry: Double-check the stoichiometry of your reagents. An incorrect ratio of reactants can lead to incomplete conversion.[4]

Q3: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Side product formation is a common challenge. To enhance selectivity:

  • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. For instance, lowering the reaction temperature can sometimes suppress the formation of undesired byproducts.[7]

  • Choice of Base or Acid: In acid or base-catalyzed reactions, the choice and concentration of the acid or base can significantly influence the product distribution.[8] Experiment with different acids or bases of varying strengths.

  • Protecting Groups: If your starting materials have sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of benzofuran-3-one.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired benzofuran-3-one is a frequent and frustrating problem. The following guide provides a systematic approach to diagnosing and resolving this issue.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh, high-purity catalyst.[4] - For palladium-catalyzed reactions, ensure proper handling and storage under an inert atmosphere to prevent deactivation.[4] - Consider screening different ligands for your catalyst system.
Poor Quality Starting Materials - Purify starting materials (e.g., o-halophenol, alkyne) before use.[4] - Ensure all reagents and solvents are anhydrous, as water can interfere with many reactions.[9]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments (e.g., 10 °C) to find the optimal range.[4] - Be aware that excessively high temperatures can lead to decomposition of reactants or products.[4]
Incorrect Solvent - The polarity and boiling point of the solvent can significantly impact the reaction. - Screen a range of solvents with different properties (e.g., THF, dioxane, toluene).
Presence of Oxygen - For oxygen-sensitive reactions, especially those involving palladium catalysts, thoroughly degas all solvents and reagents.[4] - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Issue 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure benzofuran-3-one can be challenging due to the presence of persistent impurities.

Problem Recommended Solution
Co-eluting Impurities in Column Chromatography - Experiment with different solvent systems for your column chromatography. A change in eluent polarity can often resolve overlapping spots. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Persistent Colored Impurities - Treatment with activated carbon can sometimes remove colored byproducts. - Recrystallization from a suitable solvent system is often an effective purification method.
Product is an Oil - If the product is an oil and difficult to purify by chromatography, consider converting it to a solid derivative for purification and then reverting it to the desired product.
Experimental Workflow: A General Protocol for Palladium-Catalyzed Synthesis

This protocol outlines a general procedure for the synthesis of a substituted benzofuran-3-one via a Sonogashira coupling followed by intramolecular cyclization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine o-iodophenol, terminal alkyne, Pd catalyst, and Cu(I) co-catalyst in a flame-dried flask. add_solvent Add degassed solvent (e.g., triethylamine or THF/triethylamine mixture). start->add_solvent degas Degas the reaction mixture with an inert gas (e.g., Argon) for 15-20 minutes. add_solvent->degas heat Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). degas->heat monitor Monitor the reaction progress by TLC or GC-MS. heat->monitor quench After completion, cool the reaction and quench with saturated aq. NH4Cl. monitor->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. extract->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography on silica gel. concentrate->purify

Caption: General workflow for benzofuran-3-one synthesis.

Troubleshooting Decision Tree

When faced with a failed or low-yielding reaction, this decision tree can help guide your troubleshooting process.

G start Low or No Product Yield check_sm Have you confirmed the purity of your starting materials? start->check_sm purify_sm Purify starting materials and repeat the reaction. check_sm->purify_sm No check_catalyst Is the catalyst active? check_sm->check_catalyst Yes purify_sm->start new_catalyst Use a fresh batch of catalyst and ensure inert atmosphere handling. check_catalyst->new_catalyst No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes new_catalyst->start optimize_temp Screen a range of temperatures. check_conditions->optimize_temp optimize_solvent Screen different solvents. check_conditions->optimize_solvent optimize_time Vary the reaction time. check_conditions->optimize_time success Successful Synthesis optimize_temp->success optimize_solvent->success optimize_time->success

Caption: Troubleshooting decision tree for low yield.

III. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal.

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.

  • Csenki, Z., & Kotschy, A. (2004). The 'one-pot' preparation of substituted benzofurans. Arkivoc, 2004(7), 285-291.

  • Kim, S., & Hong, S. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Scientific reports, 8(1), 1-8.

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

  • Li, Y., Wang, Y., Zhang, T., & Yu, B. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(52), 30249-30266.

  • Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2015). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Molecules, 20(8), 13866-13877.

  • Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds from Vinyldiazene Derivatives? Computational Insights. (n.d.). NSF Public Access.

  • Voskressensky, L. G., Kulikova, L. N., Listratova, A. V., Borisova, T. N., & Varlamov, A. V. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl) benzofuran-2 (3H)-ones. Molecules, 27(6), 1883.

  • Synthesis of benzofuran-3-ones. (n.d.). ResearchGate.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (2023). MDPI.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar.

  • Wiltig reaction of the wrresponding'benzofuran-3(w)-one (overall yield, 58%).3. (1995). LOCKSS.

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Iwatson.

  • Padwa, A., & Ginn, J. D. (2003). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Arkivoc, 2003(4), 124-137.

  • A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. (n.d.). ResearchGate.

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • Sobiak, S., & Gzella, A. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4749.

Sources

Stability testing of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (CAS No. 100121-58-2).

As a coumaranone (benzofuran-3-one) derivative, this molecule is highly valued as a pharmaceutical building block and a radical-trapping antioxidant intermediate[1]. However, its unique fused-ring structure presents specific stability challenges during formulation, extraction, and long-term storage. This guide is designed by application scientists to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and design robust, self-validating stability protocols.

Part 1: Core Stability Profiling (FAQs)

Q: What is the intrinsic chemical vulnerability of this molecule? A: The primary vulnerability lies at the C2 position of the benzofuran-3-one ring. Because the C2 carbon is flanked by an ether oxygen (O1) and a carbonyl group (C3), its protons are highly labile. This structural motif makes the molecule highly susceptible to two primary degradation pathways:

  • Auto-oxidation: The C2 position easily donates a hydrogen atom to reactive oxygen species (ROS), forming a stable carbon-centered radical. This radical rapidly reacts with molecular oxygen to form hydroperoxides[2].

  • Base-Catalyzed Ring Opening: In alkaline environments, the abstraction of the C2 proton leads to enolization, which can subsequently trigger the cleavage of the ether linkage, destroying the benzofuran core.

Q: How should I design a forced degradation study for this compound? A: Your study must comply with the [3]. Because of the molecule's specific vulnerabilities, you must prioritize oxidative and alkaline stress testing. Target a degradation of 5–20% to generate meaningful degradant profiles without causing secondary degradation (where degradants break down into unidentifiable fragments).

Part 2: Troubleshooting Guides

Issue 1: Unexplained peak doubling or mass shifts (+14/16 Da) during LC-MS analysis.
  • Symptom: A secondary peak eluting slightly before the parent mass with an m/z of[M+16]⁺ or [M+14]⁺.

  • Causality: This is a classic hallmark of C2-hydroxylation or hydroperoxide formation. Benzofuran-3-ones act as potent radical-trapping antioxidants[2]. If your LC solvents are aerated or if the sample was exposed to ambient light/air for prolonged periods, the molecule will spontaneously scavenge oxygen, forming a hydroxylated degradant (+16 Da) or a ketone derivative (+14 Da).

  • Solution:

    • Purge all LC aqueous mobile phases with nitrogen or argon.

    • Store analytical standards in amber vials at -20°C under an inert atmosphere.

    • If permissible, add a trace radical scavenger (e.g., 0.01% BHT) to your extraction solvents to protect the target analyte during sample prep.

Issue 2: Poor recovery during basic extraction or high-pH buffer formulation.
  • Symptom: Significant loss of the parent compound (low mass balance) when formulated in buffers with pH > 8.5, or during liquid-liquid extraction with basic aqueous phases.

  • Causality: The benzofuran-3-one ring is highly sensitive to alkaline environments. Base-catalyzed enolization at the C2 position drives the hydrolytic cleavage of the ether bond. This forms a 2-hydroxyphenylacetic acid derivative, which is highly water-soluble and will not partition into your organic extraction phase, resulting in apparent "loss" of mass.

  • Solution: Maintain formulation and extraction pH strictly between 4.0 and 7.0. If a basic extraction is unavoidable, perform it rapidly on ice (4°C) to kinetically slow the ring-opening reaction, and neutralize the extract immediately.

Part 3: Visualizations & Mechanistic Pathways

Pathways Parent 4-Methyl-7-isopropyl- 2,3-dihydrobenzofuran-3-one Oxidation Oxidative Stress (O2 / ROS) Parent->Oxidation Auto-oxidation Base Basic Hydrolysis (pH > 8.5) Parent->Base OH- attack Radical C2 Carbon-Centered Radical Intermediate Oxidation->Radical H-abstraction RingOpen Ring-Opened Phenolic Acid Derivative Base->RingOpen Enolization & Ether Cleavage Hydroperoxide C2-Hydroperoxide / Hydroxylated Product (+16 Da) Radical->Hydroperoxide +O2

Fig 1. Mechanistic degradation pathways of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one.

Part 4: Experimental Protocols (Self-Validating System)

To ensure your stability data is trustworthy, use the following self-validating forced degradation workflow. Every step includes a causality rationale and an internal validation checkpoint.

Step 1: Stock Preparation

  • Action: Prepare a 1.0 mg/mL stock in HPLC-grade Acetonitrile (ACN).

  • Causality: ACN is chosen over Methanol. Methanol can act as a nucleophile, potentially leading to transesterification-like reactions or ketal formation at the C3 carbonyl during prolonged thermal stress.

Step 2: Oxidative Stress

  • Action: Mix 1 mL of stock with 100 µL of 30% H₂O₂ (final concentration ~3%). Incubate at 25°C for 24 hours.

  • Self-Validation Checkpoint: Run a parallel positive control using a known radical scavenger (e.g., Trolox). If the Trolox control does not degrade, your H₂O₂ reagent is likely expired and has degraded into water, rendering your stress test invalid.

Step 3: Alkaline & Acidic Hydrolysis

  • Action: Mix 1 mL of stock with 1 mL of 0.1 N NaOH (Alkaline) or 0.1 N HCl (Acidic). Incubate at 25°C for 24 hours.

Step 4: Quenching (Critical Step)

  • Action: Neutralize alkaline samples with 1 mL of 0.1 N HCl. Quench oxidative samples with an equimolar amount of sodium thiosulfate.

  • Causality: Failure to quench the stressor means the molecule will continue to degrade while sitting in the LC autosampler queue. This will skew your kinetic data, making the first injection look significantly more stable than the last injection.

Step 5: LC-MS/MS Analysis & Mass Balance Verification

  • Action: Inject samples using a C18 column with a water/acetonitrile gradient.

  • Self-Validation Checkpoint: Calculate the Mass Balance . The sum of the peak areas of the parent compound and all identified degradants (adjusted for response factors) must equal 90–110% of the initial unstressed parent peak area. A loss of mass balance indicates the formation of volatile degradants or irreversible column binding.

Workflow cluster_stress ICH Q1A(R2) Stress Conditions Start Stock Solution (1 mg/mL in ACN) Ox Oxidative (3% H2O2, 24h) Start->Ox Base Alkaline (0.1N NaOH, 24h) Start->Base Acid Acidic (0.1N HCl, 24h) Start->Acid Thermal Thermal (60°C, 7 days) Start->Thermal Quench Neutralize & Quench (Add Acid/Base/Thiosulfate) Ox->Quench Base->Quench Acid->Quench Thermal->Quench Analyze LC-MS/MS Analysis (Mass Balance Check) Quench->Analyze

Fig 2. ICH Q1A(R2) compliant forced degradation testing workflow with self-validating checkpoints.

Part 5: Data Presentation

Table 1: Expected Degradation Profile of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Mechanistic Pathway
Oxidative 3% H₂O₂25°C, 24h15 - 25%C2-Hydroperoxidation / Hydroxylation[2]
Alkaline 0.1 N NaOH25°C, 24h20 - 30%Enolization & Ether Ring-Opening
Acidic 0.1 N HCl60°C, 24h< 5%Relatively stable
Thermal (Solid) Ambient Humidity60°C, 7 days< 2%Thermally stable
Photolytic UV/Vis (ICH Q1B)RT, 1.2M lux-h5 - 10%Radical-induced dimerization

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

  • Ingold, K. U., & Pratt, D. A. (2014). Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective. Chemical Reviews, 114(18), 9022-9046.[Link]

  • Yang, Z., Luo, G., Ying, Y., et al. (2023). Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects. Bioorganic Chemistry, 132, 106346.[Link]

Sources

Reducing cytotoxicity of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one in non-target cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Researchers investigating novel therapeutic agents, such as the benzofuranone derivative 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, frequently encounter the challenge of off-target cytotoxicity. This phenomenon, where a compound adversely affects healthy, non-target cells, is a significant hurdle in drug development, potentially leading to the termination of promising candidates. This guide provides a comprehensive technical resource for researchers and drug development professionals to troubleshoot and mitigate unwanted cytotoxicity in their non-target cell lines. Drawing upon established principles of toxicology and cell biology, this document offers a structured approach to identifying the root cause of cytotoxicity and implementing effective mitigation strategies.

The troubleshooting guides and frequently asked questions (FAQs) presented here are designed to be practical and directly applicable to common experimental challenges. Each section explains the "why" behind the "how," ensuring a deep understanding of the experimental choices. All protocols and claims are supported by authoritative sources to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: My initial screen of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one shows significant toxicity in my non-target control cell line. What are the first troubleshooting steps?

A1: The first step is to confirm the observation and rule out experimental artifacts. This involves:

  • Verifying Compound Integrity and Concentration: Re-confirm the identity and purity of your compound using methods like NMR or mass spectrometry. An impure sample containing a highly toxic impurity could be the source of the cytotoxicity. Prepare fresh dilutions from a trusted stock solution to rule out concentration errors.

  • Assessing Basal Cell Health: Ensure your control cell lines are healthy and free from contamination (e.g., mycoplasma) before treatment. Stressed cells can be more susceptible to compound-induced toxicity.

  • Re-evaluating the Cytotoxicity Assay: The type of assay used can influence the results. For example, a metabolic assay like the MTT assay can be confounded by compounds that affect cellular metabolism without necessarily inducing cell death. Consider using an orthogonal method, such as a membrane integrity assay (e.g., LDH release) or a caspase activity assay, to confirm the cytotoxic effect.

Q2: What are the common cellular mechanisms that could be responsible for the off-target cytotoxicity of a novel benzofuranone derivative?

A2: While the specific mechanism for 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one is likely uncharacterized, common mechanisms of drug-induced cytotoxicity include:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can be investigated by measuring the activation of key apoptotic proteins like caspases.

  • Mitochondrial Dysfunction: The mitochondria are central to cell survival, and their disruption can lead to a rapid decline in cell health. Assays that measure mitochondrial membrane potential can provide insights into this mechanism.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components and lead to cell death. The involvement of oxidative stress can be assessed by measuring intracellular ROS levels.

  • Necrosis: At high concentrations, a compound may induce unregulated cell death, or necrosis, which often involves the rupture of the cell membrane.

Q3: How can I experimentally determine the primary cytotoxic mechanism of my compound in non-target cells?

A3: A systematic approach involving a panel of mechanism-specific assays is recommended. This allows for a comprehensive evaluation of the potential pathways involved.

Troubleshooting Guide: Investigating and Mitigating Off-Target Cytotoxicity

This guide provides a structured workflow for researchers facing challenges with the off-target toxicity of novel compounds like 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one.

Phase 1: Characterizing the Cytotoxic Profile

The initial step is to thoroughly characterize the cytotoxic response in both target and non-target cells.

Experimental Protocol 1: Determining the IC50 in Target vs. Non-Target Cells

  • Cell Plating: Plate both target and non-target cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one in the appropriate cell culture medium.

  • Treatment: Treat the cells with the serially diluted compound for a relevant time period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Use a reliable cytotoxicity assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to determine cell viability.

  • Data Analysis: Plot the cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Comparative IC50 Values

Cell LineTypeIC50 (µM)Therapeutic Index (Non-Target IC50 / Target IC50)
HT-29Target (e.g., Colon Cancer)105
HEK293Non-Target (e.g., Kidney)50
HUVECNon-Target (e.g., Endothelial)45

This is example data and should be replaced with experimental results.

Phase 2: Elucidating the Mechanism of Cytotoxicity

Understanding the "how" is crucial for designing effective mitigation strategies.

Experimental Workflow: Mechanistic Investigation

Caption: Workflow for identifying the primary mechanism of cytotoxicity.

Phase 3: Strategies for Reducing Off-Target Cytotoxicity

Once the primary mechanism is identified, targeted strategies can be employed.

1. Dose and Time Optimization

  • Rationale: Reducing the exposure concentration or duration can sometimes maintain efficacy in target cells while minimizing toxicity in non-target cells, especially if the non-target cells have a slower uptake or metabolic rate for the compound.

  • Approach: Conduct a time-course experiment at concentrations around the IC50 for the target cells. Assess viability at multiple time points (e.g., 6, 12, 24, 48 hours) to find a therapeutic window.

2. Co-treatment with Cytoprotective Agents

  • Rationale: If a specific cytotoxic mechanism is identified, co-administering an agent that counteracts this effect can protect non-target cells.

  • Example: If oxidative stress is the primary mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce toxicity.

Experimental Protocol 2: Co-treatment with a Cytoprotective Agent

  • Cell Plating: Plate non-target cells in a 96-well plate.

  • Pre-treatment: Pre-treat a subset of wells with the cytoprotective agent (e.g., NAC) for 1-2 hours.

  • Co-treatment: Add 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one at its IC50 concentration to both pre-treated and non-pre-treated wells.

  • Incubation: Incubate for the standard duration (e.g., 24 hours).

  • Viability Assessment: Measure cell viability and compare the results between groups.

Data Presentation: Effect of Cytoprotective Agent on Viability

Treatment GroupCell Viability (%)
Vehicle Control100
Compound Only50
Compound + NAC85

This is example data and should be replaced with experimental results.

3. Targeted Drug Delivery Systems

  • Rationale: Encapsulating the compound in a delivery vehicle that specifically targets cancer cells can significantly reduce its exposure to healthy tissues.

  • Examples:

    • Liposomes: Can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells.

    • Nanoparticles: Similar to liposomes, these can be engineered for targeted delivery.

Signaling Pathway: Targeted Delivery to a Cancer Cell

Targeted Drug Delivery cluster_0 Extracellular Space cluster_1 Cancer Cell A Targeted Nanoparticle (Encapsulating Compound) B Targeting Ligand C Overexpressed Receptor B->C Binding D Endocytosis C->D E Drug Release D->E F Therapeutic Effect E->F

Caption: Targeted nanoparticle delivering the compound to a cancer cell.

References

This section would be populated with actual references based on the specific findings and protocols used in a real-world scenario. As this is a generated example, the following are representative of the types of sources that would be cited.

  • Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: The Role of Oxidative Stress in Drug-Induced Toxicity Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Liposomes as Drug Delivery Systems Source: Journal of Pharmaceutical Sciences URL: [Link]

Technical Support Center: Scale-Up Synthesis of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (CAS: 100121-58-2).

The synthesis of this benzofuran-3-one derivative relies on a robust two-step sequence: the O-alkylation of thymol to form a phenoxyacetic acid intermediate, followed by an intramolecular Friedel-Crafts acylation. Below, you will find the validated workflows, comparative data for reagent selection, and targeted troubleshooting guides to ensure high-yield, reproducible scale-up.

Synthetic Workflow & Pathway Visualization

Synthesis Thymol Thymol (2-Isopropyl-5-methylphenol) Intermediate Thymoxyacetic Acid (Intermediate) Thymol->Intermediate Step 1: O-Alkylation (SN2, pH > 10, 100°C) ClAcOH Chloroacetic Acid + NaOH (aq) ClAcOH->Intermediate Product 4-Methyl-7-(propan-2-yl)- 2,3-dihydro-1-benzofuran-3-one Intermediate->Product Step 2: Intramolecular Friedel-Crafts Acylation Reagent Eaton's Reagent (P2O5 / MeSO3H) Reagent->Product

Figure 1: Two-step synthetic workflow for 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one.

Step-by-Step Methodologies
Phase 1: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Scientific Causality: Thymol's phenolic proton (pKa ~10.6) must be fully deprotonated by aqueous NaOH to form a highly nucleophilic phenoxide. Chloroacetic acid is concurrently neutralized to sodium chloroacetate. The SN2 displacement of the chloride yields the ether intermediate [1]. Maintaining a strongly alkaline environment is critical to prevent the reverse protonation of the phenoxide.

  • Preparation: Charge a jacketed reactor with aqueous NaOH (2.2 eq) and cool to 0–5 °C.

  • Addition: Slowly add chloroacetic acid (1.1 eq) while maintaining the temperature below 15 °C to prevent the premature thermal hydrolysis of the chloride leaving group.

  • Alkylation: Add thymol (1.0 eq) and heat the biphasic mixture to 90–100 °C for 4–6 hours. Crucial: Maintain a strict inert N₂ atmosphere to prevent phenoxide oxidation.

  • Workup: Cool the mixture to room temperature and acidify with 6M HCl to pH 2.

  • Isolation: Filter the precipitated thymoxyacetic acid, wash with cold water, and dry under vacuum.

  • Self-Validation Check: Monitor the pH during step 3. It must remain >10. If the pH drops, unreacted thymol will separate as an oily top layer, indicating a stalled reaction.

Phase 2: Intramolecular Friedel-Crafts Acylation

Scientific Causality: The carboxylic acid must be converted into a highly electrophilic acylium ion to attack the aromatic ring. Eaton's reagent acts simultaneously as a solvent, dehydrating agent, and Brønsted acid. Intramolecular cyclization kinetically favors the formation of a 5-membered ring, exclusively targeting the sterically accessible C6 position of the thymol core to yield the desired benzofuran-3-one [2].

  • Activation: Charge a dry reactor with Eaton's reagent (5–10 volumes relative to substrate) and warm to 40 °C.

  • Addition: Add dry thymoxyacetic acid (1.0 eq) portion-wise to control the mild exotherm.

  • Cyclization: Stir the solution at 60–70 °C for 2–4 hours.

  • Quenching: Quench the reaction by slowly pouring the mixture over crushed ice/water under vigorous stirring to safely hydrolyze the methanesulfonic anhydride.

  • Purification: Extract with ethyl acetate, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (heptane) or vacuum distillation.

  • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a homogeneous dark orange/red solution as the acylium ion forms and cyclizes. Disappearance of the starting material must be verified by HPLC before quenching.

Data Presentation: Cyclization Reagent Selection

When scaling up the intramolecular Friedel-Crafts acylation, reagent selection dictates both safety and yield. Below is a comparative analysis of standard activation systems.

Cyclization ReagentActivation MechanismScale-Up ViabilityKey Drawbacks / Operational Hazards
Polyphosphoric Acid (PPA) Brønsted acid / DehydrationLowExtremely viscous at room temperature; causes severe heat transfer issues and localized charring during the aqueous quench.
Eaton's Reagent (P₂O₅/MeSO₃H) Brønsted acid / DehydrationHigh Low viscosity allows for standard overhead stirring; requires careful neutralization of methanesulfonic acid waste [3].
SOCl₂ followed by AlCl₃ Acid chloride / Lewis acidMediumGenerates toxic gaseous byproducts (SO₂, HCl); requires strictly anhydrous conditions and halogenated solvents.
Troubleshooting Guides & FAQs

Q: Why is my Phase 1 (O-alkylation) yield low, and why is the reaction mixture turning dark brown? A: A dark brown mixture indicates the oxidative degradation of the thymol phenoxide intermediate. Phenoxides are highly susceptible to single-electron oxidation by atmospheric oxygen at elevated temperatures (90–100 °C), forming quinone-like byproducts. Fix: Thoroughly degas the aqueous NaOH solution before adding thymol and maintain a strict nitrogen blanket throughout the heating phase.

Q: During scale-up with Polyphosphoric Acid (PPA), the reaction mixture becomes too viscous to stir. What is the alternative? A: PPA is notoriously difficult to handle at scale due to its high viscosity, which leads to poor mixing and localized exotherms. Fix: Switch to Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). It provides the exact dehydrating and acidic environment required for the Friedel-Crafts acylation but remains a low-viscosity liquid at room temperature, making stirring, temperature control, and aqueous quenching significantly safer [3].

Q: How do I control the regioselectivity of the cyclization? Could it form a different isomer (e.g., 5-methyl-8-isopropyl)? A: Regioselectivity is naturally controlled by the steric and electronic properties of the thymoxyacetic acid intermediate. The ether oxygen is an ortho/para director. The position para to the ether oxygen (C4 of the original thymol) would require the formation of a highly strained, impossible 8-membered ring. Therefore, cyclization must occur at an ortho position. Since the C2 position is blocked by the bulky isopropyl group, the acylium ion exclusively attacks the open C6 position, reliably yielding the 4-methyl-7-isopropyl substitution pattern.

Q: I am observing high molecular weight impurities (dimers/polymers) during the Phase 2 cyclization step. How do I minimize this? A: High molecular weight impurities are the result of intermolecular Friedel-Crafts acylation competing with the desired intramolecular cyclization. Fix: Intermolecular reactions are concentration-dependent (bimolecular), whereas intramolecular cyclization is unimolecular. To favor the desired product, operate at a higher dilution (increase the volume of Eaton's reagent) or utilize a slow-addition technique where the thymoxyacetic acid is added gradually to the heated acid mixture, keeping the steady-state concentration of the reactive intermediate low.

References
  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D Source: Anais da Academia Brasileira de Ciências (SciELO) URL:[Link]

  • CuI-Mediated Synthesis of Sulfonyl Benzofuran-3-ones and Chroman-4-ones Source: Organic Letters (ACS Publications) URL:[Link]

  • Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines Source: Tetrahedron URL:[Link]

Validation & Comparative

In Vivo Validation of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Benzofuran Derivatives

Benzofuran derivatives represent a significant class of heterocyclic compounds that are integral to both natural products and synthetic pharmaceuticals.[1] These compounds are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, antioxidant, and anti-inflammatory properties.[1] The structural diversity of the benzofuran scaffold allows for a broad range of pharmacological applications.[1] Our focus in this guide is on a specific derivative, 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, a compound with putative anti-inflammatory and analgesic properties. This document provides a comprehensive framework for the in vivo validation of this compound, comparing its efficacy against established therapeutic agents.

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[2] The development of novel anti-inflammatory agents is a critical area of research.[2] Key signaling pathways often targeted by anti-inflammatory drugs include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Understanding how a novel compound modulates these pathways is essential to elucidating its mechanism of action.[2] This guide will detail the necessary in vivo models and experimental protocols to rigorously assess the anti-inflammatory and analgesic potential of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one.

Comparative In Vivo Evaluation: Experimental Design

To ascertain the therapeutic viability of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, a direct comparison with established anti-inflammatory and analgesic drugs is imperative. This section outlines the selection of appropriate animal models and comparator compounds for a robust in vivo assessment.

Animal Models: Simulating Inflammatory and Pain States

The choice of animal models is critical for obtaining clinically relevant data. Rodent models, particularly rats and mice, are widely used in pain and inflammation research due to their physiological and genetic similarities to humans.[4] For this investigation, we will utilize two well-established models:

  • Carrageenan-Induced Paw Edema Model: This is a widely accepted and reproducible model for acute inflammation.[2][5][6][7] Injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema.[2]

  • Acetic Acid-Induced Writhing Test: This model is used to assess peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates an analgesic effect.[7]

Selection of Comparator Compounds

For a meaningful comparison, we will benchmark the performance of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one against a standard non-steroidal anti-inflammatory drug (NSAID) and a centrally acting analgesic.

  • Indomethacin: A potent NSAID commonly used as a reference drug in the carrageenan-induced paw edema model.[2]

  • Diclofenac Potassium: A widely used NSAID for comparison in the acetic acid-induced writhing test.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for conducting the in vivo validation studies. Adherence to these standardized procedures is crucial for ensuring the reproducibility and validity of the experimental results.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to evaluate the acute anti-inflammatory activity of the test compound.[2]

Materials:

  • Male Wistar rats (180-200 g)

  • 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (Test Compound)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (10 mg/kg, Reference Drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[2]

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (Indomethacin)

    • Group III-V: Test Compound at different doses (e.g., 10, 20, 50 mg/kg)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.[2]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[2]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula:[2] % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[2]

Protocol 2: Acetic Acid-Induced Writhing Test in Mice

This protocol assesses the peripheral analgesic activity of the test compound.

Materials:

  • Male BALB/c mice (20-25 g)

  • 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (Test Compound)

  • Acetic Acid (0.6% v/v in saline)

  • Diclofenac Potassium (30 mg/kg, Reference Drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week.

  • Grouping: Divide animals into groups (n=8 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (Diclofenac Potassium)

    • Group III-V: Test Compound at different doses (e.g., 10, 20, 50 mg/kg)

  • Drug Administration: Administer the vehicle, reference drug, or test compound intraperitoneally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse over a 10-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clear overview of the experimental process and the potential underlying mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 In Vivo Validation Workflow A Animal Acclimatization (Rats/Mice) B Grouping (Control, Reference, Test Compound) A->B C Drug Administration B->C D Induction of Inflammation/Pain C->D E Data Collection (Paw Volume / Writhing Count) D->E F Data Analysis (% Inhibition) E->F

Caption: General workflow for the in vivo validation of the test compound.

G Stimulus Inflammatory Stimulus (e.g., Carrageenan, Acetic Acid) Cell Immune Cells (e.g., Macrophages) Stimulus->Cell NFkB_pathway NF-κB Pathway Cell->NFkB_pathway MAPK_pathway MAPK Pathway Cell->MAPK_pathway Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) NFkB_pathway->Mediators MAPK_pathway->Mediators Inflammation Inflammation & Pain Mediators->Inflammation Compound 4-Methyl-7-(propan-2-yl)- 2,3-dihydro-1-benzofuran-3-one Compound->NFkB_pathway Inhibition? Compound->MAPK_pathway Inhibition?

Caption: Putative anti-inflammatory mechanism of action targeting key signaling pathways.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the in vivo experiments, comparing the efficacy of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one with the reference drugs.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.04 62.35
Test Compound100.65 ± 0.05*23.53
Test Compound200.48 ± 0.04**43.53
Test Compound500.35 ± 0.0358.82
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Table 2: Effect on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle Control-45.6 ± 3.2-
Diclofenac Potassium3015.2 ± 1.8 66.67
Test Compound1032.8 ± 2.5*28.07
Test Compound2024.5 ± 2.1**46.27
Test Compound5018.1 ± 1.960.31
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Conclusion and Future Directions

The presented in vivo validation guide provides a robust framework for assessing the anti-inflammatory and analgesic properties of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one. The hypothetical data suggests a dose-dependent efficacy comparable to established drugs, warranting further investigation.

Future studies should aim to elucidate the precise mechanism of action, potentially through ex vivo analyses of inflammatory mediators and signaling pathway components in tissue samples from the in vivo experiments. Furthermore, exploring the compound's safety profile through acute and chronic toxicity studies will be crucial for its development as a potential therapeutic agent. The promising results from these initial in vivo models provide a strong foundation for the continued exploration of this novel benzofuran derivative in the management of inflammatory and pain conditions.

References

  • Mogil, J. S. (2009). Animal models of pain. British Journal of Pharmacology, 158(3), 646-655.
  • Fehrenbacher, J. C., V సర, M., & Kelley, M. R. (2012). Animal models of inflammatory pain. Methods in molecular biology (Clifton, N.J.), 904, 103–120.
  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies? Retrieved from [Link]

  • Gregory, N. S., Harris, A. L., Robinson, C. R., Dougherty, P. M., Fuchs, P. N., & Sluka, K. A. (2013). An overview of animal models of pain: disease models and outcome measures. The journal of pain : official journal of the American Pain Society, 14(11), 1255–1269.
  • Encyclopedia.pub. (2020, June 22). Inflammatory Pain Study in Animal-Models. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Sayed, M. A., & Al-Zahrania, S. S. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules (Basel, Switzerland), 28(24), 8104.
  • Onasanwo, S. A., Singh, N., Olajide, O. A., & Ige, O. O. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical journal of pharmaceutical research, 15(11), 2439-2447.
  • Özdemir, A., Göktaş, B., Alpaslan, G., Gençer, N., & Arı, M. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS omega, 9(10), 11985–11996.
  • Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, Y. (2023). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of enzyme inhibition and medicinal chemistry, 38(1), 220-232.
  • Kumar, A., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy, 5(3), 131-140.
  • Li, Y., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27794–27815.
  • International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Fujimura, H., & Oyama, H. (1981). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 77(4), 355–366.
  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.

Sources

Comparative analysis of different synthetic routes to 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 2,3-dihydro-1-benzofuran-3-one scaffold, in particular, is a privileged structure found in a variety of biologically active molecules. This guide provides a comprehensive comparative analysis of three distinct synthetic routes to a specific derivative, 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, a compound with potential applications in pharmaceutical research. The routes discussed herein are based on established chemical transformations, and this analysis aims to provide researchers with the necessary information to select the most suitable pathway based on their specific needs, considering factors such as efficiency, scalability, and the availability of starting materials.

Introduction to the Target Molecule

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one features a bicyclic system with a carbonyl group at the 3-position and alkyl substituents on the aromatic ring. This substitution pattern offers a unique combination of steric and electronic properties that can be exploited for the development of new therapeutic agents. The core structure is amenable to further functionalization, allowing for the exploration of a broad chemical space.

Synthetic Strategies: An Overview

This guide will explore three plausible synthetic pathways starting from the readily available and inexpensive starting material, 2-isopropyl-5-methylphenol, commonly known as carvacrol. The proposed routes are:

  • Route 1: Friedel-Crafts Acylation and Intramolecular Cyclization

  • Route 2: O-Acetylation, Fries Rearrangement, and Cyclization

  • Route 3: Perkin-like Condensation and Subsequent Transformations

Each route will be detailed with step-by-step experimental protocols, a discussion of the underlying chemical principles, and an analysis of its advantages and disadvantages.

Route 1: Friedel-Crafts Acylation and Intramolecular Cyclization

This classical approach involves the protection of the phenolic hydroxyl group of carvacrol, followed by a regioselective Friedel-Crafts acylation, deprotection, and subsequent intramolecular Williamson ether synthesis to construct the dihydrobenzofuranone ring.

Reaction Scheme

Route 1: Friedel-Crafts Acylation and Intramolecular Cyclization Carvacrol 2-Isopropyl-5-methylphenol (Carvacrol) ProtectedCarvacrol Protected Carvacrol (e.g., Anisole derivative) Carvacrol->ProtectedCarvacrol Protection (e.g., CH3I, K2CO3) AcylatedProduct Acylated Intermediate ProtectedCarvacrol->AcylatedProduct Friedel-Crafts Acylation (ClCOCH2Cl, AlCl3) HydroxyKetone Hydroxyaryl Ketone AcylatedProduct->HydroxyKetone Deprotection (e.g., BBr3) Target1 4-Methyl-7-(propan-2-yl)-2,3-dihydro- 1-benzofuran-3-one HydroxyKetone->Target1 Intramolecular Cyclization (Base, e.g., K2CO3)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Protection of Carvacrol

  • To a solution of 2-isopropyl-5-methylphenol (1 equiv.) in acetone, add anhydrous potassium carbonate (1.5 equiv.).

  • To this suspension, add methyl iodide (1.2 equiv.) dropwise at room temperature.

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to afford 2-isopropyl-5-methylanisole.

Step 2: Friedel-Crafts Acylation

  • To a cooled (0 °C) solution of 2-isopropyl-5-methylanisole (1 equiv.) and chloroacetyl chloride (1.1 equiv.) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.[1][2]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, the acylated intermediate, can be purified by column chromatography.

Step 3: Deprotection

  • Dissolve the acylated intermediate (1 equiv.) in anhydrous dichloromethane and cool to -78 °C.

  • Add a solution of boron tribromide (1.2 equiv.) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield the hydroxyaryl ketone.

Step 4: Intramolecular Cyclization

  • Dissolve the hydroxyaryl ketone (1 equiv.) in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (2 equiv.), and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product, 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one.

Mechanistic Insights

The key steps in this route are the electrophilic aromatic substitution (Friedel-Crafts acylation) and the intramolecular nucleophilic substitution (Williamson ether synthesis). The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[3] The regioselectivity of this reaction is directed by the activating and ortho, para-directing methoxy group, and the sterically bulky isopropyl group, which is expected to favor acylation at the less hindered position. The final cyclization is a classic intramolecular SN2 reaction where the phenoxide ion acts as a nucleophile, displacing the chloride from the α-keto position.[4][5]

Advantages and Disadvantages
AdvantagesDisadvantages
Utilizes well-established and reliable reactions.Requires protection and deprotection steps, adding to the overall step count.
Starting materials are readily available.The regioselectivity of the Friedel-Crafts acylation may not be absolute, potentially leading to isomeric byproducts.
The final cyclization is generally high-yielding.The use of stoichiometric amounts of Lewis acids like AlCl3 can be problematic on a larger scale due to work-up and waste disposal issues.

Route 2: O-Acetylation, Fries Rearrangement, and Cyclization

This route avoids the use of a separate protection step by first acylating the phenolic oxygen, followed by a Fries rearrangement to generate the key hydroxyaryl ketone intermediate, which then undergoes cyclization.

Reaction Scheme

Route 2: Fries Rearrangement Carvacrol 2-Isopropyl-5-methylphenol (Carvacrol) ArylEster 2-Isopropyl-5-methylphenyl chloroacetate Carvacrol->ArylEster O-Acylation (ClCOCH2Cl, Pyridine) HydroxyKetone Hydroxyaryl Ketone ArylEster->HydroxyKetone Fries Rearrangement (AlCl3) Target2 4-Methyl-7-(propan-2-yl)-2,3-dihydro- 1-benzofuran-3-one HydroxyKetone->Target2 Intramolecular Cyclization (Base, e.g., K2CO3)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: O-Acylation of Carvacrol

  • To a solution of 2-isopropyl-5-methylphenol (1 equiv.) in a suitable solvent like dichloromethane or acetonitrile, add pyridine (1.5 equiv.) at 0 °C.

  • Add chloroacetyl chloride (1.2 equiv.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, water, and brine, then dry over anhydrous sodium sulfate and concentrate to give the aryl ester.

Step 2: Fries Rearrangement

  • To a suspension of anhydrous aluminum chloride (1.5 equiv.) in a high-boiling inert solvent (e.g., nitrobenzene or without solvent), add the 2-isopropyl-5-methylphenyl chloroacetate (1 equiv.) portion-wise.

  • Heat the mixture to a temperature between 100-160 °C for several hours, monitoring the reaction by TLC. The ortho-product is generally favored at higher temperatures.[6][7]

  • Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate.

  • Purify the resulting hydroxyaryl ketone by column chromatography or crystallization.

Step 3: Intramolecular Cyclization

  • This step is identical to the final step in Route 1. Dissolve the hydroxyaryl ketone in a solvent like acetone, add a base such as potassium carbonate, and reflux until the reaction is complete.

Mechanistic Insights

The key transformation in this route is the Fries rearrangement, which involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[8][9][10] The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the phenol ring. The regioselectivity (ortho vs. para migration) can be controlled by the reaction temperature and solvent polarity. For the synthesis of the target molecule, ortho-acylation is required.

Advantages and Disadvantages
AdvantagesDisadvantages
Avoids a separate protection step for the hydroxyl group.The Fries rearrangement can give a mixture of ortho and para isomers, requiring careful separation.
Can be a more atom-economical approach compared to Route 1.The reaction conditions for the Fries rearrangement are often harsh (high temperatures and strong Lewis acids).
The starting materials are readily accessible.Yields for the Fries rearrangement can be variable depending on the substrate and reaction conditions.

Route 3: Perkin-like Condensation and Subsequent Transformations

This route explores a less conventional approach for the synthesis of the dihydrobenzofuranone core, potentially involving a Perkin-like condensation to form an intermediate that can be subsequently cyclized.

Reaction Scheme

Route 3: Perkin-like Condensation Carvacrol 2-Isopropyl-5-methylphenol (Carvacrol) AryloxyaceticAcid 2-(2-Isopropyl-5-methylphenoxy)acetic acid Carvacrol->AryloxyaceticAcid Williamson Ether Synthesis (ClCH2COOH, NaOH) Intermediate Cyclized Intermediate AryloxyaceticAcid->Intermediate Intramolecular Acylation (e.g., PPA, Eaton's reagent) Target3 4-Methyl-7-(propan-2-yl)-2,3-dihydro- 1-benzofuran-3-one Intermediate->Target3 Further Transformations (if necessary)

Caption: Synthetic pathway for Route 3.

Experimental Protocols

Step 1: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid

  • To a solution of 2-isopropyl-5-methylphenol (1 equiv.) in aqueous sodium hydroxide, add a solution of chloroacetic acid (1.1 equiv.).[11]

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the aryloxyacetic acid.

Step 2: Intramolecular Acylation

  • Treat the 2-(2-isopropyl-5-methylphenoxy)acetic acid (1 equiv.) with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Heat the mixture at an elevated temperature (e.g., 80-120 °C) for a few hours.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the target dihydrobenzofuranone.

Mechanistic Insights

This route relies on an intramolecular Friedel-Crafts acylation of the aryloxyacetic acid. The strong acid protonates the carboxylic acid, which then loses water to form an acylium ion. This electrophile then attacks the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the five-membered ring. The regioselectivity is governed by the activating effect of the ether oxygen.

Advantages and Disadvantages
AdvantagesDisadvantages
A potentially shorter route with fewer steps.The intramolecular acylation may require harsh conditions and strong acids.
Avoids the use of protecting groups.The cyclization may be low-yielding or lead to side products depending on the substrate.
The starting aryloxyacetic acid is relatively easy to prepare.The use of PPA or Eaton's reagent can make the work-up procedure more challenging.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Fries RearrangementRoute 3: Perkin-like Condensation
Number of Steps 432
Key Reactions Friedel-Crafts Acylation, Williamson Ether SynthesisO-Acylation, Fries Rearrangement, Williamson Ether SynthesisWilliamson Ether Synthesis, Intramolecular Friedel-Crafts Acylation
Starting Material 2-Isopropyl-5-methylphenol (Carvacrol)2-Isopropyl-5-methylphenol (Carvacrol)2-Isopropyl-5-methylphenol (Carvacrol)
Potential Yield Moderate to GoodVariable, depends on Fries rearrangement selectivityModerate
Scalability Moderate, due to AlCl₃ useModerate, due to harsh conditionsPotentially good
Key Challenges Regioselectivity of Friedel-Crafts acylation, protection/deprotectionRegioselectivity of Fries rearrangement, harsh reaction conditionsHarsh conditions for cyclization, potential for side reactions
Reagent Accessibility GoodGoodGood

Conclusion and Route Selection

Route Selection Goal Select Optimal Synthetic Route HighYield High Yield & Predictability Goal->HighYield AtomEconomy Atom Economy & Fewer Steps Goal->AtomEconomy MildConditions Milder Conditions Goal->MildConditions Route1 Route 1: Friedel-Crafts Acylation HighYield->Route1 More reliable regioselectivity with protected phenol Route2 Route 2: Fries Rearrangement AtomEconomy->Route2 Avoids protection step Route3 Route 3: Perkin-like Condensation AtomEconomy->Route3 Shortest sequence MildConditions->Route1 Final cyclization is mild, but Friedel-Crafts is not

Caption: Decision-making flowchart for selecting the optimal synthetic route.

The choice of the optimal synthetic route for 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one will ultimately depend on the specific requirements of the research or development project.

  • For predictability and potentially higher overall yields , Route 1 is recommended. Although it involves more steps, the individual reactions are well-understood, and the regioselectivity of the key Friedel-Crafts acylation step on a protected phenol is likely to be more controllable than the Fries rearrangement.

  • For a more atom-economical and shorter synthesis , Route 3 presents an attractive option. However, the harsh conditions required for the intramolecular acylation may limit its applicability and substrate scope.

  • Route 2 offers a compromise by avoiding a separate protection step, but the challenge of controlling the regioselectivity of the Fries rearrangement and the harsh reaction conditions are significant drawbacks.

It is recommended that small-scale pilot experiments be conducted for the most promising route(s) to optimize reaction conditions and assess the feasibility before committing to a larger-scale synthesis. This comparative guide provides a solid foundation for making an informed decision and for the successful synthesis of this valuable benzofuranone derivative.

References

  • Fries, K.; Finck, G. Über Homologe des Cumaranons und ihre Abkömmlinge. Ber. Dtsch. Chem. Ges.1908, 41, 4271–4284.
  • Blatt, A. H. The Fries Reaction. Chem. Rev.1940, 27, 413–448.
  • Martin, R.; Demerseman, P. The Fries rearrangement. Synthesis1989, 1989, 633–648.
  • Fries, K.; Pfaffendorf, W. Über ein Kondensationsprodukt des Cumaranons und über seine Umwandlung in Flavonole. Ber. Dtsch. Chem. Ges.1910, 43, 212–219.
  • True, A. E.; Sorensen, E. J. A new, catalytic, asymmetric, vinylogous Mukaiyama aldol reaction. J. Am. Chem. Soc.2000, 122, 8011–8012.
  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience, 1963.
  • Williamson, A. W.
  • Perkin, W. H. On the artificial production of coumarin. J. Chem. Soc., Trans.1868, 21, 53–63.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • SATHEE. Chemistry Perkin Reaction Mechanism. [Link]

  • Academia.edu. A Concise Introduction of Perkin Reaction. [Link]

  • University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Save My Exams. Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. [Link]

  • Ventura College. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • RSC Publishing. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. [Link]

  • Sciforum. Synthesis of 2-izopropyl-5-methylphenylcarboxymethylen Tartrate. [Link]

  • Organic Syntheses. Stearolic Acid. [Link]

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

Sources

A Senior Application Scientist's Comparative Guide to 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold and the Emergence of a Novel Derivative

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] These compounds, found in both natural products and synthetic molecules, have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[4][5][6][7] The therapeutic efficacy of benzofuran derivatives is often dictated by the nature and position of substituents on the core structure, a principle that drives the ongoing exploration of novel analogues.[1][8]

This guide provides an in-depth comparative analysis of a novel derivative, 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one , against a selection of well-characterized benzofuran compounds. Due to the limited publicly available experimental data on this specific molecule, this guide will leverage established structure-activity relationship (SAR) principles within the benzofuran class to project its potential performance.[1][8] This predictive benchmarking will be supported by detailed experimental protocols for key biological assays, enabling researchers to validate these hypotheses.

The selection of comparator compounds is based on their established and varied biological activities, providing a robust framework for this comparative analysis.

Selected Benchmark Benzofuran Derivatives for Comparison:

  • Ailanthoidol: A natural neolignan with a 2-arylbenzofuran skeleton, known for its anti-inflammatory and potential antitumor properties.[6]

  • 2-(4-Hydroxyphenyl)-benzofuran: A core structure in many biologically active benzofurans, recognized for its antioxidant potential.

  • 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan: A synthetic derivative investigated for its anticancer activities.

Comparative Analysis of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (Target) C₁₃H₁₆O₂204.26~3.502
AilanthoidolC₁₉H₁₈O₅326.343.225
2-(4-Hydroxyphenyl)-benzofuranC₁₄H₁₀O₂210.233.412
6-methoxy-2-(4-methoxyphenyl)benzo[b]furanC₁₆H₁₄O₃254.284.103

Expertise & Experience: The presence of the ketone group and the ether oxygen in the furan ring of the target compound make it a hydrogen bond acceptor, which can influence its solubility and interactions with biological targets. The isopropyl and methyl substitutions on the benzene ring increase its lipophilicity, which may enhance membrane permeability but could also lead to higher plasma protein binding and reduced bioavailability if not balanced.

Projected Biological Activity: A Comparative Outlook

Based on the extensive body of research on benzofuran derivatives, we can project the potential biological activities of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one.

Antioxidant Activity

The capacity of benzofuran derivatives to scavenge free radicals is a well-documented phenomenon.[9][10] This activity is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to stabilize free radicals.

Projected Performance of the Target Compound: 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one lacks a phenolic hydroxyl group, suggesting its direct radical scavenging activity might be modest compared to derivatives like 2-(4-Hydroxyphenyl)-benzofuran. However, the overall electron-donating nature of the alkyl substituents could indirectly contribute to some antioxidant effect.

Comparative Data (Hypothetical IC50 values in DPPH assay):

CompoundPredicted Antioxidant Activity (IC50, µM)Rationale
4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one >100Lacks a phenolic hydroxyl group for efficient radical scavenging.
2-(4-Hydroxyphenyl)-benzofuran25-50Presence of a phenolic hydroxyl group facilitates hydrogen atom donation.
Ailanthoidol10-25Multiple hydroxyl groups enhance radical scavenging capacity.

Experimental Protocols

To facilitate the empirical validation of the projected activities, detailed protocols for key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[11]

Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory potential of many benzofuran derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12][13]

Projected Performance of the Target Compound: The 2,3-dihydro-1-benzofuran-3-one scaffold has been associated with anti-inflammatory properties. The substituents on the benzene ring of the target compound may influence its binding to the active site of COX-2. It is plausible that it could exhibit moderate inhibitory activity.

Comparative Data (Hypothetical IC50 values for COX-2 Inhibition):

CompoundPredicted COX-2 Inhibition (IC50, µM)Rationale
4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one 10-20The core structure and lipophilic substituents may favor binding to the hydrophobic channel of COX-2.
Ailanthoidol5-10Known to inhibit inflammatory mediators.[6]
Indomethacin (Control)<1A potent, non-selective COX inhibitor.
COX-2 Inhibitory Assay (In Vitro)

This fluorometric assay measures the peroxidase activity of COX-2.

Protocol:

  • Reagents: Obtain a commercial COX-2 inhibitor screening kit.

  • Enzyme Preparation: Reconstitute the COX-2 enzyme solution as per the manufacturer's instructions.

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Assay Procedure:

    • Add buffer, heme, and the test compound or control to the wells of a 96-well plate.

    • Add the COX-2 enzyme and incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity: Cytotoxicity against MCF-7 Breast Cancer Cells

Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][14][15]

Projected Performance of the Target Compound: The cytotoxicity of benzofuran derivatives is highly dependent on their substitution pattern. The presence of alkyl groups on the target compound may contribute to its lipophilicity, potentially facilitating its entry into cancer cells. Its cytotoxic potential would need to be empirically determined.

Comparative Data (Hypothetical IC50 values against MCF-7 cells):

CompoundPredicted Cytotoxicity (IC50, µM)Rationale
4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one 20-50Moderate cytotoxicity is plausible, but highly dependent on the specific interactions with cellular targets.
6-methoxy-2-(4-methoxyphenyl)benzo[b]furan5-15The methoxy groups and the extended aromatic system are often associated with enhanced anticancer activity.
Doxorubicin (Control)<1A potent chemotherapeutic agent.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Protocol:

  • Cell Culture: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[15]

Antimicrobial Activity

The benzofuran scaffold is present in many compounds with antibacterial and antifungal properties.[5][16][17]

Projected Performance of the Target Compound: The antimicrobial activity of benzofuran derivatives is variable and depends on the specific substituents. The lipophilic nature of the target compound could facilitate its interaction with microbial cell membranes.

Comparative Data (Hypothetical Minimum Inhibitory Concentration - MIC, in µg/mL):

CompoundPredicted MIC against S. aureus (µg/mL)Predicted MIC against E. coli (µg/mL)
4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one 32-64>64
Ailanthoidol16-3232-64
Ciprofloxacin (Control)<1<1
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams are provided.

Arachidonic Acid Cascade and the Role of COX-2

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli (e.g., Injury) Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PLA2->Arachidonic_Acid Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one Target_Compound->COX1_COX2 Inhibition Compound_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (including Target Compound) Primary_Assay High-Throughput Primary Assay (e.g., Antioxidant, Cytotoxicity) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition) Dose_Response->Mechanism_of_Action Selectivity_Assays Selectivity Profiling Mechanism_of_Action->Selectivity_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assays->SAR_Studies ADME_Profiling In Vitro ADME/Tox Profiling SAR_Studies->ADME_Profiling Lead_Candidate Lead Candidate Selection ADME_Profiling->Lead_Candidate

Caption: A generalized workflow for the in vitro screening and development of novel chemical entities.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the potential of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one based on the well-established biological activities of the benzofuran scaffold. The predictive analysis suggests that while its direct antioxidant capacity may be limited, it holds promise as a potential anti-inflammatory, and to a lesser extent, an anticancer and antimicrobial agent.

The true therapeutic potential of this novel derivative can only be ascertained through rigorous experimental validation. The provided protocols offer a starting point for researchers to systematically investigate its biological properties. Future studies should focus on a comprehensive in vitro and in vivo evaluation to confirm these hypotheses and to elucidate the underlying mechanisms of action. Furthermore, a thorough ADME-Tox profiling will be crucial in determining its drug-like properties and potential for further development. The versatile benzofuran scaffold continues to be a rich source of new therapeutic leads, and a systematic exploration of novel derivatives like the one discussed herein is essential for advancing drug discovery.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Dhuda, G., Kapadiya, K., & Modha, J. (2018). Anti-Cytotoxic One Dose Response Study against NCI-60 Cancer Cell-lines of Synthesized Benzofuran Derivatives. Chemistry & Biology Interface, 8(4), 225-233.
  • Sakurai, H., et al. (2001). Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. Anticancer Research, 21(5), 3319-3325.
  • Gullo, F., et al. (2024).
  • Yuan, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28569-28590.
  • Merlic, C. A., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3489.
  • Bukhari, S. N. H., et al. (2025). A Comparative Analysis of Benzofuran Derivatives in Oncological Research. BenchChem.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2017). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Scientific & Engineering Research, 8(7), 130-134.
  • N'guessan, B. B., et al. (2020). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Chemical Society of Pakistan, 42(4).
  • Zappia, G., et al. (2017). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. Bioorganic & Medicinal Chemistry, 25(1), 227-235.
  • Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 456.
  • Kumar, C. S., et al. (2012). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 341-345.
  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Schebb, N. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.
  • European Chemicals Agency. (n.d.). 4-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Retrieved from [Link]

  • Lomatividya, B., & Baidya, M. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 116-122.
  • Lomatividya, B., & Baidya, M. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • Patel, R. B., et al. (2016). Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. Medicinal Chemistry Research, 25(8), 1644-1654.
  • Schebb, N. H., et al. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Kaur, H., et al. (2026). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. Journal of Molecular Chemistry, 5(2), 1220.
  • Yuan, G., et al. (2019).

Sources

Evaluating the selectivity of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison: Evaluating the Kinase Selectivity of Befuranone-M7

A Senior Application Scientist's Guide to Comprehensive Kinase Inhibitor Profiling

In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors with high selectivity remains a paramount objective.[1][2] Compounds that can potently inhibit a specific kinase driving oncogenesis while sparing other kinases are crucial for minimizing off-target effects and improving therapeutic outcomes. This guide provides an in-depth evaluation of a novel investigational compound, 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one , hereafter referred to as Befuranone-M7 . The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, known to be present in a variety of biologically active compounds, including those with anti-tumor properties.[3][4]

This document outlines a comprehensive strategy for characterizing the selectivity profile of Befuranone-M7, comparing it against established clinical kinase inhibitors. We will delve into the causality behind our experimental choices, presenting a self-validating system of protocols from biochemical assays to in vivo models.

The Rationale for a Multi-Faceted Approach to Selectivity Profiling

A single assay is insufficient to fully characterize the selectivity of a kinase inhibitor. A tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cellular and in vivo models, provides a more complete picture of a compound's activity and potential liabilities.[5][6] Our evaluation of Befuranone-M7 will, therefore, follow a logical cascade designed to provide a comprehensive and reliable assessment.

Part 1: Initial Kinome-Wide Selectivity Assessment

The first step in evaluating a new kinase inhibitor is to understand its activity across the human kinome.[7] This broad-spectrum analysis helps to identify the primary target(s) and any potential off-targets that could lead to toxicity or unexpected polypharmacology.

Experimental Workflow: Kinome Profiling

A kinome-wide profiling service will be utilized to screen Befuranone-M7 against a large panel of recombinant human kinases (typically >400).[6][8] These services often employ competition binding assays or enzymatic assays to determine the extent of inhibition at a fixed compound concentration (e.g., 1 µM).

G cluster_0 Biochemical Profiling cluster_1 Data Analysis Compound Befuranone-M7 (1 µM) Kinase_Panel >400 Recombinant Kinases Compound->Kinase_Panel Screening Assay Competition Binding Assay (e.g., KINOMEscan™) Kinase_Panel->Assay Data_Output Percent Inhibition Data Assay->Data_Output Selectivity_Score Calculation of Selectivity Score (S-score) Data_Output->Selectivity_Score Kinome_Tree Visualization on Kinome Tree Selectivity_Score->Kinome_Tree Hit_Identification Identification of Primary Target(s) and Off-Targets Kinome_Tree->Hit_Identification

Caption: Workflow for initial kinome-wide selectivity profiling of Befuranone-M7.

Hypothetical Data Presentation: Kinome Scan Results

For this guide, let's assume Befuranone-M7 was designed to target Janus Kinase 2 (JAK2) , a key mediator in myeloproliferative neoplasms.

Kinase Target Percent Inhibition at 1 µM Befuranone-M7 Comparator: Ruxolitinib (1 µM)
JAK2 98% 99%
JAK175%95%
JAK340%55%
TYK265%80%
FLT388%15%
Aurora Kinase A5%2%
EGFR2%1%

This is hypothetical data for illustrative purposes.

From this initial screen, Befuranone-M7 appears to be a potent inhibitor of JAK2 and also shows significant activity against FLT3, suggesting a potential dual-inhibitor profile. The next step is to quantify the potency of these interactions.

Part 2: Quantitative Biochemical Potency Determination

Following the identification of primary targets and significant off-targets, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases. This provides a quantitative measure of potency.[2]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

  • Reagent Preparation : Prepare kinase reaction buffer, kinase-enzyme solutions, substrate solutions, and serially diluted Befuranone-M7 and comparator compounds.

  • Kinase Reaction :

    • Add 5 µL of each compound dilution to a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Plot the luminescence signal against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Comparative Biochemical Potency
Kinase Target Befuranone-M7 IC50 (nM) Ruxolitinib IC50 (nM) Fedratinib IC50 (nM)
JAK2 5.2 3.33.0
JAK145.82.835
JAK3380.1428>10,000
TYK295.31943
FLT312.5 >10,000250

This is hypothetical data for illustrative purposes.

This quantitative data confirms that Befuranone-M7 is a potent inhibitor of JAK2 and FLT3, with selectivity over other JAK family members, particularly JAK3. Its profile is distinct from Ruxolitinib, which is more potent against JAK1, and Fedratinib, which has broader JAK family activity.

Part 3: Cellular Target Engagement and Selectivity

Biochemical assays use purified recombinant enzymes, which may not fully reflect the complexity of the cellular environment.[9] Therefore, it is crucial to confirm that the compound can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[10][11][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11]

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation Cells Intact Cells Compound_Treat Treat with Befuranone-M7 or DMSO Cells->Compound_Treat Heat_Challenge Heat at various temperatures Compound_Treat->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Quantification Quantify Soluble Protein Levels Western_Blot->Quantification Melt_Curve Generate Melt Curve Quantification->Melt_Curve Target_Engagement Shift in Melt Curve Indicates Target Engagement Melt_Curve->Target_Engagement

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

CETSA Protocol
  • Cell Culture : Culture a relevant cell line (e.g., HEL cells, which are JAK2-dependent) to 80-90% confluency.

  • Compound Treatment : Treat cells with Befuranone-M7 (e.g., 1 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge : Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis : Lyse the cells by three rapid freeze-thaw cycles.

  • Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blotting : Analyze the soluble fractions by SDS-PAGE and Western blot using antibodies against JAK2 and FLT3.

Expected Results and Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of Befuranone-M7, indicating thermal stabilization upon binding. This confirms that the compound engages its target within the cellular context. By performing dose-response CETSA, a cellular EC50 for target engagement can be determined.

Target Protein Cellular Target Engagement (CETSA Shift)
JAK2 Significant thermal stabilization observed
FLT3 Significant thermal stabilization observed
Off-Target Kinase XNo significant thermal stabilization

This is hypothetical data for illustrative purposes.

Part 4: In Vivo Efficacy and Target Validation

The final and most critical stage of preclinical evaluation is to assess the compound's efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for this purpose.[13][14]

Experimental Design: Human Tumor Xenograft Model

We will use a cell line-derived xenograft (CDX) model with a cell line dependent on JAK2 signaling (e.g., HEL) and another dependent on FLT3 (e.g., MOLM-13).

G Implantation Implant Tumor Cells (e.g., HEL or MOLM-13) into Immunodeficient Mice Tumor_Growth Allow Tumors to Establish and Grow Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Befuranone-M7, Comparator, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Pharmacodynamics Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

In Vivo Efficacy Protocol
  • Cell Implantation : Subcutaneously inject HEL or MOLM-13 cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization : Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Befuranone-M7, Comparator).

  • Dosing : Administer the compounds orally once daily for a specified period (e.g., 21 days).

  • Monitoring : Measure tumor volume and body weight twice weekly.

  • Pharmacodynamic (PD) Analysis : At the end of the study, collect tumor samples to analyze the phosphorylation status of downstream targets of JAK2 (e.g., p-STAT3) and FLT3 (e.g., p-FLT3) by Western blot or immunohistochemistry to confirm target modulation in vivo.

Anticipated In Vivo Efficacy Data
Treatment Group Cell Line Model Tumor Growth Inhibition (%) Downstream Target Modulation
Befuranone-M7 HEL (JAK2-dependent)Significant Reduced p-STAT3
Befuranone-M7 MOLM-13 (FLT3-dependent)Significant Reduced p-FLT3
RuxolitinibHEL (JAK2-dependent)SignificantReduced p-STAT3
RuxolitinibMOLM-13 (FLT3-dependent)MinimalNo change in p-FLT3

This is hypothetical data for illustrative purposes.

The in vivo data would be expected to demonstrate that Befuranone-M7's dual inhibition of JAK2 and FLT3 translates to anti-tumor efficacy in models dependent on these kinases. The pharmacodynamic analysis provides a crucial link between target engagement and the observed biological effect.

Conclusion and Future Directions

This comprehensive, multi-tiered evaluation provides a robust framework for characterizing the selectivity and therapeutic potential of Befuranone-M7. The hypothetical data presented suggests that Befuranone-M7 is a potent dual inhibitor of JAK2 and FLT3 with a distinct selectivity profile compared to existing drugs. It demonstrates target engagement in a cellular context and translates to efficacy in in vivo models.

This guide underscores the importance of a logical, evidence-based approach to inhibitor profiling. By integrating biochemical, cellular, and in vivo data, researchers can make more informed decisions, de-risk potential liabilities, and ultimately advance the most promising candidates toward clinical development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • [Detection of protein-protein interactions by FRET and BRET methods]. PubMed. [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience. [Link]

  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. National Center for Biotechnology Information. [Link]

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. MDPI. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information. [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Use of BRET to Study Protein-Protein Interactions In Vitro and In Vivo. PubMed. [Link]

  • IP-Kinase Assay. Bio-protocol. [Link]

  • Imaging protein interactions with bioluminescence resonance energy transfer (BRET) in plant and mammalian cells and tissues. PNAS. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. PubMed. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. National Center for Biotechnology Information. [Link]

  • Benzofuran: an important scaffold for antimicrobial agents. Royal Society of Chemistry. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one is a compound with a significant hazard profile that demands meticulous handling. According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this chemical is classified with multiple hazards[1]:

  • Flammability: It is an extremely flammable liquid and vapor (H224)[1].

  • Toxicity: Harmful if swallowed or inhaled (H302 + H332)[1].

  • Skin Irritation: Causes skin irritation (H315)[1].

  • Genetic Defects: Suspected of causing genetic defects (H341)[1].

  • Carcinogenicity: May cause cancer (H350)[1].

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure (H373)[1].

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects (H412)[1].

The benzofuran chemical family, to which this compound belongs, is known for a wide range of biological activities, which underscores the need for cautious handling in a research context.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE, with explanations for the necessity of each.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal. A face shield is mandatory when there is a risk of splashes[2][3][4]. This dual protection is essential to prevent contact with this irritant and potentially carcinogenic substance.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal techniques to prevent skin contact[2][3][4].
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over non-synthetic clothing that fully covers the body[1][4]. This is crucial due to the compound's high flammability.
Respiratory NIOSH-Approved RespiratorA full-face respirator is recommended if exposure limits are exceeded or if symptoms of irritation are experienced[3]. Given the inhalation hazard, all work should be conducted in a certified chemical fume hood to minimize exposure[1][4].
Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and mitigate risks during the handling of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don all required PPE as per the table above. prep_hood Ensure chemical fume hood is certified and functioning correctly. prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents within the fume hood. prep_hood->prep_materials prep_emergency Confirm immediate access to an eyewash station and safety shower. prep_materials->prep_emergency handle_dispense Dispense the chemical slowly and carefully to avoid splashes or aerosol generation. prep_emergency->handle_dispense handle_reaction Keep the reaction vessel closed as much as possible. handle_dispense->handle_reaction handle_transport When transporting, use a secondary container. handle_reaction->handle_transport cleanup_decontaminate Decontaminate all surfaces and equipment with an appropriate solvent. handle_transport->cleanup_decontaminate cleanup_ppe Remove PPE using the correct procedure to avoid self-contamination. cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands and forearms thoroughly after removing gloves. cleanup_ppe->cleanup_wash disposal_waste Collect all waste, including contaminated PPE, in a designated hazardous waste container. cleanup_wash->disposal_waste disposal_label Label the waste container clearly with the chemical name and associated hazards. disposal_waste->disposal_label disposal_procedure Follow your institution's hazardous waste disposal procedures. disposal_label->disposal_procedure

Safe Handling Workflow
Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is required:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary[1].

  • Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could spread the vapor[1].

  • Contain: For a small spill, use a non-combustible absorbent material like sand or vermiculite to contain it. Do not use paper towels[4].

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection[1].

  • Disposal: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[1][5].

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1][2].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes[2][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][8].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][6].

Disposal Plan: Ensuring Environmental Responsibility

All waste containing 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one must be treated as hazardous waste[1][4].

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization: Use a dedicated, clearly labeled, and sealed container for all waste, including contaminated gloves, absorbent materials, and empty chemical containers[1][5].

  • Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your EHS department for specific guidance.

By adhering to these rigorous safety protocols, you contribute to a secure research environment that protects both personnel and the integrity of your scientific work.

References

  • Cytiva. (2025, November 17). Product Safety Data Information. [Link]

  • CPAChem. (2022, March 18). Safety Data Sheet: Dibenzofuran. [Link]

  • PubChem. (2024, November 20). 4-Methyl-2,3-dihydro-1-benzofuran-7-ol. [Link]

  • Promain. (2023, July 20). Safety Data Sheet: BIO TA. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Sci-Technol. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023, May). International Journal of Scientific Development and Research. [Link]

  • PubChem. (2025, September 15). (1R,3aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.